molecular formula C27H26N4O2S B15618917 Tcs 1102

Tcs 1102

Cat. No.: B15618917
M. Wt: 470.6 g/mol
InChI Key: YSBGRVXJEMSEQY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an antagonist of both orexin receptor 1 and orexin receptor 2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S/c1-30-23-15-8-7-14-22(23)29-27(30)34-18-25(32)31-17-9-16-24(31)26(33)28-21-13-6-5-12-20(21)19-10-3-2-4-11-19/h2-8,10-15,24H,9,16-18H2,1H3,(H,28,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBGRVXJEMSEQY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N3CCCC3C(=O)NC4=CC=CC=C4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N3CCC[C@H]3C(=O)NC4=CC=CC=C4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TCS 1102: A Technical Overview of a Selective Orexin-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of TCS 1102, a potent and selective antagonist of the orexin-2 receptor (OX2R). While the initial prompt referenced a dual orexin (B13118510) receptor antagonist, existing research literature characterizes this compound primarily as a selective agent for OX2R, a critical distinction for its pharmacological application. This document synthesizes the available data on its binding affinity, functional activity, and the experimental protocols used for its characterization.

Core Quantitative Data

The selectivity of this compound for the orexin-2 receptor over the orexin-1 receptor is a key feature of its pharmacological profile. This selectivity is quantified through binding affinity studies, with the data summarized below.

CompoundReceptorK_i (nM)
This compoundOX2R0.2
This compoundOX1R1300

This table summarizes the binding affinities of this compound for the human orexin-1 and orexin-2 receptors, as determined by radioligand binding assays.

Orexin Signaling Pathway and Antagonist Interaction

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (OX1R and OX2R), is a central regulator of wakefulness, appetite, and reward processing. Both receptors are activated by orexin-A, while orexin-B shows a preference for OX2R. This compound exerts its effect by competitively binding to OX2R, thereby blocking the downstream signaling cascade initiated by the endogenous orexin peptides.

cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Gq_PLC_Ca Gq -> PLC -> ↑Ca²⁺ OX1R->Gq_PLC_Ca OX2R->Gq_PLC_Ca Gs_AC_cAMP Gs/Gq -> AC -> ↑cAMP OX2R->Gs_AC_cAMP TCS_1102 This compound TCS_1102->OX2R Antagonism

Caption: Orexin signaling pathways and the inhibitory action of this compound on OX2R.

Experimental Protocols

The characterization of this compound involves standard pharmacological assays to determine its binding affinity and functional antagonism at the orexin receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of this compound for OX1R and OX2R.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human OX1R or OX2R (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radiolabeled orexin peptide, typically [¹²⁵I]-orexin-A, is used as the competing ligand.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled competitor, this compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, usually by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assays (Calcium Mobilization)

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block orexin-A-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture: Cells expressing either OX1R or OX2R are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of an agonist, typically orexin-A (at a concentration that elicits a submaximal response, e.g., EC₈₀).

  • Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using an instrument such as a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: The antagonist effect of this compound is quantified by the reduction in the agonist-induced calcium signal. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Experimental and Analytical Workflow

The process of identifying and characterizing a selective orexin receptor antagonist like this compound follows a structured workflow, from initial screening to detailed functional analysis.

A Compound Library Screening B Primary Binding Assay (OX1R & OX2R) A->B C Hit Identification (Potency & Selectivity) B->C D Functional Antagonism Assay (e.g., Calcium Mobilization) C->D Confirm Hits E IC50 Determination D->E F Lead Optimization E->F Guide SAR G In Vivo Studies (e.g., Sleep/Wakefulness Models) E->G Select Candidate F->B Iterative Improvement

Caption: A typical workflow for the discovery and characterization of a selective orexin antagonist.

Pharmacological Profile of TCS 1102: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 1102, also known as DORA-1, is a potent, dual orexin (B13118510) receptor antagonist (DORA) with high affinity for both the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1][2] The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, is a key regulator of wakefulness, arousal, and other physiological processes.[3][4] By antagonizing both orexin receptors, this compound effectively modulates the orexin signaling pathway, leading to the promotion of sleep and a reduction in anxiety-like behaviors. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and in vivo effects, presented in a format designed for scientific and research professionals.

Core Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized below.

In Vitro Activity

The in vitro potency of this compound is defined by its high binding affinity for both human orexin receptors and its ability to inhibit their function in cellular assays.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

ParameterReceptorValue (nM)Assay Description
Binding Affinity (Ki) Human OX1R3Displacement of [3H]-TCS-1102 in CHO cells expressing hOX1R.[1]
Human OX2R0.2Displacement of a [3H]-pyrrolylphenyl analog in CHO cells expressing hOX2R.[1][5]
Functional Antagonism (IC50) Human OX1R17Inhibition of calcium mobilization in CHO cells transfected with hOX1R.[1]
Human OX2R4Inhibition of calcium mobilization in CHO cells transfected with hOX2R.[1]
In Vivo Activity & Pharmacokinetics

In vivo studies in rodent models have demonstrated the physiological effects of this compound on sleep, anxiety, and orexin-induced behaviors, as well as its pharmacokinetic properties.

Table 2: In Vivo Efficacy of this compound in Rats

EffectSpeciesDoseRoute of AdministrationObservations
Promotion of Sleep Rat50-100 mg/kgp.o.Promotes sleep.[1]
Reduction of Fear/Anxiety Rat10-20 mg/kgi.p.Decreases fear and anxiety.[1][6]
Inhibition of Locomotion Rat15, 50, 100 mg/kgi.p.Inhibits ADL-orexin B peptide-induced locomotion by 56%, 74%, and 100%, respectively.[1]

Table 3: Pharmacokinetic Profile of this compound in Rats

ParameterDoseRoute of AdministrationValueTime Point
Brain Concentration 100 mg/kgi.p.2.37 µM3 hours post-dose
Plasma Concentration 100 mg/kgi.p.3.50 µM3 hours post-dose
Cmax 50 mg/kgp.o.1.21 µM-
AUC(0–24h) 50 mg/kgp.o.6.8 µM·h-
Cmax 100 mg/kgp.o.3.01 µM-
AUC(0–24h) 100 mg/kgp.o.12.5 µM·h-

Mechanism of Action: Orexin Receptor Signaling Pathway

This compound functions as a competitive antagonist at both OX1 and OX2 receptors. These are G-protein coupled receptors (GPCRs) that, upon binding of their endogenous ligands (orexin-A or orexin-B), activate downstream signaling cascades. OX1R is primarily coupled to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in a rise in intracellular calcium. OX2R can couple to both Gq and Gi/o proteins, thereby influencing both calcium mobilization and adenylyl cyclase activity. By blocking the binding of orexins, this compound prevents the activation of these signaling pathways, thus inhibiting the excitatory effects of the orexin system.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R OX2R OX2R Orexin_A->OX2R Orexin_B Orexin-B Orexin_B->OX2R TCS_1102 This compound TCS_1102->OX1R TCS_1102->OX2R Gq Gq OX1R->Gq OX2R->Gq Gi_o Gi/o OX2R->Gi_o PLC PLC Gq->PLC AC Adenylyl Cyclase Gi_o->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Neuronal_Excitation Neuronal Excitation cAMP->Neuronal_Excitation Ca_release->Neuronal_Excitation Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing OX1R or OX2R start->prepare_membranes incubate Incubate membranes with radiolabeled ligand ([3H]-TCS 1102 or analog) and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end Calcium_Mobilization_Workflow start Start seed_cells Seed CHO cells expressing OX1R or OX2R in a 96-well plate start->seed_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed_cells->load_dye add_antagonist Add varying concentrations of this compound load_dye->add_antagonist add_agonist Add a fixed concentration of an orexin agonist (e.g., Orexin-A) add_antagonist->add_agonist measure_fluorescence Measure the change in fluorescence over time using a plate reader add_agonist->measure_fluorescence analyze Analyze data to determine the IC50 of this compound measure_fluorescence->analyze end End analyze->end

References

The Orexin Antagonist TCS 1102: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TCS 1102 is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) widely utilized in neuroscience research to investigate the multifaceted roles of the orexin system. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in key experimental paradigms.

Core Properties and Mechanism of Action

This compound acts as a competitive antagonist at both orexin 1 (OX1) and orexin 2 (OX2) receptors, with a significantly higher affinity for the OX2 receptor. By blocking the binding of the endogenous neuropeptides orexin-A and orexin-B, this compound effectively inhibits the downstream signaling cascades that regulate a host of physiological processes. Its ability to penetrate the blood-brain barrier makes it a valuable tool for in vivo studies targeting the central nervous system.[1][2][3]

Quantitative Data Summary
ParameterValueReceptorReference
Ki 3 nMOrexin 1 (OX1)[1][2]
Ki 0.2 nMOrexin 2 (OX2)[1][2]
Molecular Weight 470.59 g/mol N/A[2]
Molecular Formula C27H26N4O2SN/A[2]
In Vivo Dosage (Rats) 10 - 20 mg/kg (i.p.)N/A[1]

Orexin Receptor Signaling Pathway

Orexin receptors are G-protein coupled receptors (GPCRs). Their activation by orexin peptides primarily leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A/B Orexin-A/B OX1R/OX2R Orexin Receptor (OX1R/OX2R) Orexin-A/B->OX1R/OX2R Activates TCS_1102 TCS_1102 TCS_1102->OX1R/OX2R Blocks Gq_protein Gq OX1R/OX2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Neuronal_Excitation Modulation of Neuronal Excitability Ca2_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Orexin receptor signaling cascade and the inhibitory action of this compound.

Experimental Protocols

In Vivo Research: Fear Conditioning in Rodents

This protocol details a typical fear conditioning paradigm to assess the role of the orexin system in fear and anxiety, and the effects of this compound. Systemic injection of this compound (10 mg/kg i.p.) in rats has been shown to decrease fear and anxiety in response to acute stress.

1. Animals and Housing:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimation: Allow at least one week of acclimation to the housing conditions before any experimental procedures.

2. Drug Preparation and Administration:

  • Vehicle: A common vehicle for this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • This compound Solution: Dissolve this compound in the vehicle to a final concentration for a 10-20 mg/kg dose.

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the conditioning or testing phase.

3. Experimental Procedure:

  • Day 1: Conditioning:

    • Place the rat in the conditioning chamber.

    • After a 2-minute acclimation period, present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2.8 kHz for 30 seconds).

    • Co-terminate the CS with a mild footshock (unconditioned stimulus, US), for instance, 0.5 mA for 2 seconds.

    • Repeat the CS-US pairing 2-3 times with an inter-trial interval of 2-3 minutes.

    • Remove the rat from the chamber 1 minute after the final pairing.

  • Day 2: Contextual Fear Testing:

    • Place the rat back into the same conditioning chamber.

    • Record freezing behavior (the complete absence of movement except for respiration) for 5 minutes. No CS or US is presented.

  • Day 3: Cued Fear Testing:

    • Place the rat in a novel context (different chamber with altered visual, tactile, and olfactory cues).

    • After a 2-minute acclimation period, present the CS (auditory tone) for 3 minutes.

    • Record freezing behavior during the CS presentation.

4. Data Analysis:

  • Quantify the duration of freezing behavior using automated software or manual scoring.

  • Compare the percentage of time spent freezing between the this compound-treated group and the vehicle-treated control group for both contextual and cued fear tests.

Fear_Conditioning_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Drug_Prep This compound/Vehicle Preparation Acclimation->Drug_Prep Injection i.p. Injection (this compound or Vehicle) Drug_Prep->Injection Conditioning Day 1: Conditioning (CS-US Pairing) Injection->Conditioning 30 min prior Context_Test Day 2: Contextual Fear Testing Conditioning->Context_Test 24 hours Data_Collection Record Freezing Behavior Conditioning->Data_Collection Cue_Test Day 3: Cued Fear Testing Context_Test->Cue_Test 24 hours Context_Test->Data_Collection Cue_Test->Data_Collection Analysis Quantify and Compare Freezing Duration Data_Collection->Analysis

Caption: Workflow for a fear conditioning experiment using this compound.
In Vitro Research: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a framework for investigating the effects of this compound on neuronal activity in acute brain slices.

1. Slice Preparation:

  • Anesthesia and Perfusion: Deeply anesthetize a rodent (e.g., mouse or rat) and perform a transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-aCSF solution.

  • Brain Extraction and Slicing: Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices of the region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold NMDG-aCSF.

  • Recovery: Transfer the slices to a holding chamber with carbogenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

2. Solutions:

  • NMDG-aCSF (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.

  • Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4.

  • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).

3. Electrophysiological Recording:

  • Setup: Transfer a slice to the recording chamber of an upright microscope and perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Cell Identification: Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Recording: Obtain whole-cell patch-clamp recordings in voltage-clamp or current-clamp mode using borosilicate glass pipettes (3-5 MΩ).

  • Drug Application: After obtaining a stable baseline recording, bath-apply this compound (e.g., 1-10 µM) to the slice. To study its antagonist properties, co-apply with an orexin receptor agonist (e.g., Orexin-A).

4. Data Analysis:

  • Analyze changes in neuronal properties such as resting membrane potential, input resistance, action potential firing frequency, and synaptic currents (e.g., EPSCs, IPSCs) before and after the application of this compound.

  • Use appropriate statistical tests to determine the significance of any observed effects.

This guide provides a foundational understanding of this compound and its application in neuroscience research. Researchers should always consult the primary literature for the most detailed and specific methodologies relevant to their experimental questions.

References

The Role of Tcs 1102 in Regulating Feeding Behavior: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their cognate receptors, OX1R and OX2R, is a critical regulator of diverse physiological functions, including arousal, motivation, and energy homeostasis. Its role in modulating feeding behavior has garnered significant interest, positioning it as a potential therapeutic target for eating disorders. Tcs 1102 is a potent, brain-penetrant, dual orexin receptor antagonist with a higher affinity for the OX2 receptor. This technical guide provides a comprehensive overview of the role of this compound in regulating feeding behavior, consolidating preclinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction to this compound

This compound is a small molecule antagonist of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors. It exhibits potent and relatively selective antagonism, with reported Ki values of 3 nM for OX1R and 0.2 nM for OX2R.[1] Its ability to cross the blood-brain barrier allows for the investigation of its central effects on orexin-mediated behaviors.[1] The primary focus of this guide is to delineate the effects of this compound on feeding, a behavior intricately linked to the orexin system.

Orexin Signaling in Feeding Regulation

Orexin neurons, located in the lateral hypothalamus (LH), are key sensors of metabolic status and project widely to brain regions involved in appetite control.[2][3] The binding of orexin peptides to their G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and gene expression to influence feeding behavior.

  • OX1R Signaling: Primarily coupled to Gq proteins, activation of OX1R leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for orexin's effects on food motivation and reward-based feeding.[4][5]

  • OX2R Signaling: The OX2R is more promiscuous in its G-protein coupling, interacting with both Gq and Gi/o proteins.[4][5] The Gq pathway mirrors that of OX1R. The Gi/o pathway, conversely, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The dual signaling capacity of OX2R suggests its involvement in a broader range of regulatory functions.

Downstream of these initial signaling events, orexin receptor activation can modulate various kinases, including extracellular signal-regulated kinase (ERK), and influence the activity of transcription factors such as Early Growth Response (Egr) and Kruppel-like factors (Klf), thereby altering the expression of genes involved in neuronal plasticity and metabolism.[6]

Signaling Pathway Diagrams

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Gq Gq OX1R->Gq activates OX2R->Gq activates Gio Gi/o OX2R->Gio activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gio->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Neuronal Excitation Neuronal Excitation Ca2->Neuronal Excitation ERK ERK PKC->ERK activates cAMP cAMP ATP->cAMP cAMP->ERK activates CREB CREB ERK->CREB phosphorylates ERK->Neuronal Excitation Gene Expression Gene Expression CREB->Gene Expression Egr Egr Klf Klf cFos c-Fos Gene Expression->Egr Gene Expression->Klf Gene Expression->cFos Tcs1102 This compound Tcs1102->OX1R Tcs1102->OX2R

Orexin Receptor Signaling Pathway and this compound Inhibition.

Quantitative Data on the Effects of this compound on Feeding Behavior

Preclinical studies have provided quantitative evidence for the role of orexin receptor antagonism in modulating feeding. While direct studies on this compound's effect on free-feeding are limited, data from operant conditioning paradigms and studies with selective OX1R antagonists offer valuable insights.

CompoundAnimal ModelFeeding ParadigmDose & RouteKey FindingsReference
This compound Male Wistar ratsOrexin-A-induced food self-administration30 µg, i.c.v.Abolished the increase in magazine entries for food pellets induced by 2.5 µg orexin-A.Khoo et al., 2017[7]
SB-334867 (Selective OX1R Antagonist)Male Osborne-Mendel and S5B/Pl ratsFree-feeding (high-fat and low-fat diet)3, 10, 30 mg/kg, i.p.Significantly decreased food intake at 12 and 24 hours, particularly in the obesity-prone Osborne-Mendel rats on a high-fat diet. Reduced body weight in Osborne-Mendel rats 24 hours post-injection.White et al., 2005

Detailed Experimental Protocols

The following sections detail common experimental procedures used to assess the impact of orexin antagonists on feeding behavior.

Orexin-A-Induced Food Self-Administration

This protocol, adapted from Khoo et al. (2017), is designed to assess the role of an antagonist in blocking the motivational aspects of orexin-driven feeding.[7]

4.1.1. Animals and Housing:

  • Species: Male Wistar rats.

  • Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water available ad libitum, except during experimental sessions.

4.1.2. Surgical Preparation:

  • Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the lateral ventricle for intracerebroventricular (i.c.v.) injections.

4.1.3. Apparatus:

  • Standard operant conditioning chambers equipped with a magazine dispenser that delivers food pellets.

4.1.4. Behavioral Procedure:

  • Habituation: Rats are habituated to the operant chambers.

  • Training: Rats are trained to self-administer food pellets on a fixed-ratio 1 (FR1) schedule (one magazine entry results in the delivery of one food pellet).

  • Testing:

    • On the test day, rats receive an i.c.v. microinjection of vehicle or this compound.

    • This is followed by an i.c.v. microinjection of orexin-A (e.g., 2.5 µg).

    • Rats are then placed in the operant chamber, and the number of magazine entries is recorded for a set duration (e.g., 1 hour).

4.1.5. Drug Preparation:

  • This compound: Dissolved in a vehicle such as 20% (2-hydroxypropyl)-β-cyclodextrin in 0.9% saline.[7]

  • Orexin-A: Dissolved in 0.9% saline.

Free-Feeding and Body Weight Measurement

This protocol is designed to assess the effect of an antagonist on overall food consumption and body weight.

4.2.1. Animals and Housing:

  • Species: Male rats (e.g., Sprague-Dawley, Osborne-Mendel).

  • Housing: Individually housed to allow for accurate measurement of individual food intake.

  • Diet: Standard chow or a specific diet (e.g., high-fat) is provided.

4.2.2. Experimental Procedure:

  • Acclimation: Animals are acclimated to their individual cages and the specific diet.

  • Baseline Measurement: Food intake and body weight are measured daily for a baseline period (e.g., 3-5 days).

  • Treatment: Animals are administered the orexin antagonist (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, i.p.).

  • Data Collection: Food intake (by weighing the remaining food) and body weight are measured at regular intervals (e.g., 1, 2, 4, 12, and 24 hours post-injection) for the duration of the study.

4.2.3. Drug Preparation (for i.p. injection):

  • This compound can be dissolved in a vehicle such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_operant Operant Self-Administration cluster_free_feeding Free-Feeding Study A1 Habituation A2 Training (FR1) A1->A2 A3 i.c.v. Injection (this compound/Vehicle) A2->A3 A4 i.c.v. Injection (Orexin-A) A3->A4 A5 Test Session (Record Magazine Entries) A4->A5 B1 Acclimation B2 Baseline Measurement (Food Intake & Body Weight) B1->B2 B3 i.p. Injection (this compound/Vehicle) B2->B3 B4 Data Collection (Food Intake & Body Weight) B3->B4

Workflow for Feeding Behavior Experiments.

Discussion and Future Directions

The available evidence strongly suggests that this compound, as a dual orexin receptor antagonist, effectively blocks orexin-A-induced feeding motivation. This is consistent with the broader understanding of the orexin system's role in reward-seeking behaviors. The data from studies using selective OX1R antagonists further imply that dual antagonists like this compound are likely to reduce overall food intake and potentially impact body weight, especially in the context of palatable, high-fat diets.

However, further research is warranted to fully elucidate the therapeutic potential of this compound in the context of feeding disorders. Specifically, studies focusing on the following areas would be of significant value:

  • Dose-response effects of this compound on free-feeding and body weight: Establishing a clear relationship between this compound dosage and its impact on 24-hour food intake and long-term body weight regulation is crucial.

  • Chronic administration studies: Evaluating the effects of long-term this compound treatment on feeding patterns, body composition, and potential for tolerance or adverse effects.

  • Elucidation of downstream transcriptional targets: Identifying the specific genes regulated by orexin signaling in hypothalamic feeding centers and how this compound modulates their expression will provide deeper mechanistic insights.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the orexin system in feeding behavior. Its potent dual antagonism of OX1R and OX2R allows for the comprehensive blockade of orexin signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of orexin receptor antagonists for the treatment of eating disorders and obesity. Further investigation into the chronic effects of this compound on free-feeding and its downstream molecular targets will be instrumental in advancing our understanding of this complex regulatory system.

References

The Orexin System and Locomotor Control: A Technical Overview of TCS 1102 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dated: December 6, 2025

This technical guide provides a comprehensive analysis of the dual orexin (B13118510) receptor antagonist, TCS 1102, and its influence on locomotor activity in rats. The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of arousal, motivation, and wakefulness. Consequently, it plays a significant role in modulating spontaneous and reward-driven locomotor activity. This compound is a potent and selective antagonist for both OX1 and OX2 receptors, making it a valuable tool for investigating the role of the orexin system in various physiological and pathological processes.[1] This document summarizes the available quantitative data, details the experimental methodologies used in key studies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Properties of this compound

This compound is a potent, dual orexin receptor antagonist with high affinity for both OX1 and OX2 receptors. It is characterized by its ability to penetrate the blood-brain barrier, allowing for the investigation of its central effects following systemic administration.[1]

PropertyValueReference
Target(s) Orexin 1 Receptor (OX1R), Orexin 2 Receptor (OX2R)[1]
Ki Values 3 nM for OX1, 0.2 nM for OX2[1]
Chemical Name N-(1,1'-Biphenyl)-2-yl-1-(2-((1-methyl-1H-benzimidazol-2-yl)thio)acetyl)-2-pyrrolidinecarboxamideN/A
Molecular Formula C27H26N4O2SN/A
Molecular Weight 470.59 g/mol N/A

Effects of this compound on Locomotion in Rats

Studies investigating the direct effects of this compound on spontaneous locomotor activity in rats have shown that it does not significantly alter baseline movement. However, it has been shown to inhibit locomotion induced by the administration of an orexin receptor agonist.

Spontaneous Locomotion

In a study examining the role of this compound in nicotine (B1678760) self-administration, locomotor activity was monitored as a potential confounding factor. The results indicated that this compound, at doses effective in modulating other behaviors, had no significant effect on spontaneous locomotor activity.

Treatment GroupDoseRoute of AdministrationLocomotor Activity (Beam Breaks / Session)Statistical Significance (vs. Vehicle)Reference
Vehicle-i.c.v.Data not numerically specified, but stated as no effectN/A[1]
This compound10 µgi.c.v.Data not numerically specified, but stated as no effectNot Significant[1]
This compound30 µgi.c.v.Data not numerically specified, but stated as no effectNot Significant[1]
Orexin-Induced Locomotion

Experimental Protocols

The following sections detail the methodologies employed in a key study investigating the effects of this compound in rats.

Animals
  • Species: Rat

  • Strain: Not specified in the available abstract

  • Sex: Not specified in the available abstract

  • Housing: Not specified in the available abstract

Drug Preparation and Administration
  • This compound: The formulation and vehicle for this compound for intraperitoneal injection were not detailed in the available resources. For intracerebroventricular (i.c.v.) administration, this compound was dissolved in 20% Vitamin E-TPGS.[1]

  • Route of Administration: Intraperitoneal (i.p.) or Intracerebroventricular (i.c.v.).[1]

Locomotor Activity Assessment
  • Apparatus: Locomotor activity was assessed in standard operant chambers.

  • Procedure: Locomotor activity was recorded via photobeam breaks during the experimental sessions. The chambers were equipped with arrays of photobeams to detect horizontal movement.

  • Data Analysis: The total number of photobeam breaks was used as the primary measure of locomotor activity. Statistical analysis was performed to compare the effects of this compound treatment with a vehicle control group.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Orexin Neuron cluster_1 Target Neuron Orexin_A Orexin-A OX1R OX1 Receptor Orexin_A->OX1R binds OX2R OX2 Receptor Orexin_A->OX2R binds Orexin_B Orexin-B Orexin_B->OX2R binds Gq Gq protein OX1R->Gq activates OX2R->Gq activates Gi_o Gi/o protein OX2R->Gi_o activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi_o->AC inhibits Increase_Ca ↑ Intracellular Ca²⁺ PLC->Increase_Ca Decrease_cAMP ↓ cAMP AC->Decrease_cAMP Neuronal_Excitation Neuronal Excitation & Increased Locomotion Increase_Ca->Neuronal_Excitation Decrease_cAMP->Neuronal_Excitation TCS1102 This compound TCS1102->OX1R antagonizes TCS1102->OX2R antagonizes

Caption: Orexin signaling pathway and the antagonistic action of this compound.

G start Start acclimatization Acclimatization of Rats to Experimental Room start->acclimatization drug_admin Drug Administration (Vehicle or this compound) acclimatization->drug_admin placement Placement of Rat in Open Field Arena drug_admin->placement recording Recording of Locomotor Activity (e.g., 60 minutes) placement->recording data_analysis Data Analysis (Distance, Speed, etc.) recording->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for assessing locomotor activity in rats.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of the orexin system in locomotor control. The available evidence suggests that while this compound does not impact baseline locomotor activity in rats, it is effective in antagonizing orexin-induced hyperlocomotion. This distinction is crucial for interpreting behavioral studies where motivational and arousal states are manipulated. Future research should aim to provide more detailed quantitative data on the effects of this compound on both spontaneous and induced locomotor activity across a range of doses and experimental conditions to further refine our understanding of the orexin system's contribution to movement and behavior.

References

The Anxiolytic Potential of TCS 1102: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Literature on the Dual Orexin (B13118510) Receptor Antagonist TCS 1102 and its Role in Anxiety

This technical guide provides a comprehensive overview of the research literature concerning the dual orexin receptor antagonist, this compound, and its effects on anxiety-related behaviors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, details experimental methodologies, and visualizes the underlying signaling pathways.

Introduction to this compound

This compound is a potent and selective dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin system, also known as the hypocretin system, is a critical regulator of several key physiological functions, including wakefulness, arousal, and reward processing. Dysregulation of the orexin system has been implicated in the pathophysiology of various neurological and psychiatric disorders, including anxiety. Orexin neurons, located in the lateral hypothalamus, project to numerous brain regions involved in the stress response and emotional regulation, such as the amygdala and the bed nucleus of the stria terminalis.[1][2] By blocking the activity of both orexin receptors, this compound presents a promising therapeutic avenue for conditions characterized by hyperarousal and anxiety.

Quantitative Data Summary

The anxiolytic effects of this compound have been demonstrated in preclinical rodent models of anxiety. The following tables summarize the key quantitative findings from a pivotal study by Chen et al. (2014), which investigated the impact of this compound on fear and avoidance behaviors in rats exposed to a single episode of footshocks.

Table 1: Effect of this compound on Freezing Behavior in a Novel Environment 14 Days Post-Footshock

Treatment GroupDose (mg/kg, i.p.)Mean % Time Freezing (± SEM)
Vehicle (Control)-25.3 ± 4.5
This compound1012.1 ± 3.2*
This compound2010.5 ± 2.8**

*p < 0.05, **p < 0.01 compared to Vehicle group. Data extracted from Chen et al. (2014).

Table 2: Effect of this compound on Behavior in the Elevated T-Maze in High-Responder (HR) Rats 14 Days Post-Footshock

Treatment GroupDose (mg/kg, i.p.)Latency to Escape (s, Mean ± SEM)
Vehicle (Control)-15.2 ± 2.1
This compound1028.9 ± 4.3*

*p < 0.05 compared to Vehicle group. Data extracted from Chen et al. (2014).

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, primarily based on the work of Chen et al. (2014).

Footshock-Induced Anxiety Model
  • Animals: Adult male Sprague-Dawley rats were used.

  • Apparatus: A conditioning chamber equipped with a stainless-steel grid floor connected to a shock generator.

  • Procedure:

    • Rats were placed individually into the conditioning chamber.

    • A single session of five unpredictable footshocks (1.5 mA, 2 seconds duration) was delivered over a 3-minute period.

    • Control animals were placed in the chamber for the same duration without receiving shocks.

    • Behavioral testing was conducted 14 days after the footshock procedure.

Elevated T-Maze Test
  • Apparatus: A T-shaped maze elevated from the floor, consisting of a central platform, one enclosed arm, and two open arms.

  • Procedure:

    • Rats were administered either this compound (10 or 20 mg/kg, intraperitoneally) or vehicle.

    • Thirty minutes after injection, each rat was placed at the end of the enclosed arm, facing the wall.

    • The latency to exit the enclosed arm with all four paws was recorded. An increased latency to exit is interpreted as an anxiolytic-like effect.

    • The elevated T-maze is designed to assess inhibitory avoidance, which is thought to represent learned fear, and escape from the open arm, representing unconditioned fear.[3][4]

Fear Conditioning and Freezing Behavior Assessment
  • Apparatus: A distinct conditioning chamber from the one used for footshock.

  • Procedure:

    • Fourteen days after the footshock or control procedure, rats were placed in a novel testing chamber.

    • The chamber was different in context (e.g., different odor, lighting, and floor texture) from the footshock chamber to assess generalized anxiety.

    • The behavior of the rats was video-recorded for a 5-minute session.

    • Freezing behavior , defined as the complete absence of movement except for respiration, was scored by a trained observer blind to the treatment conditions. The percentage of time spent freezing was calculated.

Signaling Pathways and Mechanism of Action

This compound exerts its anxiolytic effects by antagonizing both OX1 and OX2 receptors, which are G-protein coupled receptors (GPCRs). The binding of orexin peptides to these receptors typically leads to neuronal excitation. By blocking this interaction, this compound is thought to dampen the hyperarousal state associated with anxiety.

Orexin receptors can couple to different G-proteins, primarily Gq and Gi/o, leading to diverse downstream signaling cascades.[5][6]

  • OX1R: Primarily couples to the Gq protein. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in increased neuronal excitability.

  • OX2R: Can couple to both Gq and Gi/o proteins. The Gq-mediated pathway is similar to that of OX1R. When coupled to the inhibitory Gi/o protein, it leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

The antagonism of these pathways by this compound, particularly in anxiety-related brain regions like the amygdala, is believed to be the core mechanism underlying its anxiolytic properties.

Caption: Orexin receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures used to assess the anxiolytic effects of this compound in a preclinical model of anxiety.

Experimental_Workflow cluster_induction Anxiety Induction Phase cluster_treatment Treatment and Behavioral Testing Phase (Day 14) cluster_analysis Data Analysis Induction Footshock-Induced Anxiety Model (Day 0) Treatment Administer this compound (10 or 20 mg/kg, i.p.) or Vehicle Induction->Treatment 14-day incubation EPM_Test Elevated T-Maze Test (30 min post-injection) Treatment->EPM_Test FC_Test Fear Conditioning Test (Freezing Behavior in Novel Environment) Treatment->FC_Test Data_Analysis Quantify: - % Time Freezing - Latency to Escape EPM_Test->Data_Analysis FC_Test->Data_Analysis Conclusion Assess Anxiolytic Effects of this compound Data_Analysis->Conclusion

Caption: Workflow of preclinical anxiety studies investigating this compound.

Conclusion

The preclinical evidence strongly suggests that this compound, a dual orexin receptor antagonist, possesses significant anxiolytic properties. By blocking the action of orexins at both OX1R and OX2R, this compound effectively reduces fear and anxiety-related behaviors in rodent models. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of orexin receptor antagonists for the treatment of anxiety and other stress-related disorders. Future research should focus on elucidating the precise role of each orexin receptor subtype in mediating anxiety and further characterizing the downstream molecular targets of this compound in specific brain circuits.

References

An In-Depth Technical Guide to TCS 1102 (CAS Number: 916141-36-1): A Dual Orexin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 1102 is a potent, selective, and brain-penetrant dual antagonist of the orexin-1 (OX1) and orexin-2 (OX2) receptors. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacological profile, mechanism of action, and its effects in various in vitro and in vivo models. The information is intended to serve as a valuable resource for researchers in neuroscience, sleep biology, and drug development who are investigating the therapeutic potential of orexin (B13118510) system modulation. All quantitative data has been summarized in structured tables, and detailed experimental protocols from key studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams.

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, OX1 and OX2, plays a critical role in the regulation of wakefulness, arousal, appetite, and reward processing. Dysregulation of this system has been implicated in various neurological disorders, including narcolepsy, insomnia, and substance use disorders. Consequently, the development of orexin receptor antagonists has been a significant focus of pharmaceutical research.

This compound, with the CAS number 916141-36-1, has emerged as a valuable research tool for elucidating the physiological functions of the orexin system. Its dual antagonism of both OX1 and OX2 receptors allows for the comprehensive blockade of orexin signaling, enabling a deeper understanding of its downstream effects.

Physicochemical Properties and Formulation

PropertyValueReference
CAS Number 916141-36-1[1][2][3]
Molecular Formula C₂₇H₂₆N₄O₂S[1][2][3]
Molecular Weight 470.6 g/mol [1][2][3]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO and ethanol[1][2][3]

Formulation for In Vivo Studies:

For intraperitoneal (i.p.) administration in rats, this compound has been formulated in a vehicle consisting of 5% N,N-dimethylacetamide, 40% propylene (B89431) glycol, and 55% sterile water.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 3.1: In Vitro Receptor Binding and Functional Activity
ParameterReceptorValueCell LineAssay TypeReference
Ki Human OX13.0 nMCHORadioligand Binding[1]
Ki Human OX20.2 nMCHORadioligand Binding[1]
IC₅₀ Human OX117 nMCHOCalcium Mobilization[1]
IC₅₀ Human OX24 nMCHOCalcium Mobilization[1]
Table 3.2: In Vivo Pharmacokinetics in Rats (10 mg/kg, i.p.)
ParameterValueReference
Tₘₐₓ (plasma) 0.5 h[1]
Cₘₐₓ (plasma) 1.2 µM[1]
AUC₀₋₂₄ (plasma) 4.5 µM·h[1]
Brain/Plasma Ratio (1h) 0.8[1]
Table 3.3: In Vivo Efficacy in Animal Models
ModelSpeciesDose (i.p.)EffectReference
Sleep/Wakefulness Rat10, 30 mg/kgIncreased NREM and REM sleep[2]
Fear Conditioning Rat10, 20 mg/kgDecreased freezing behavior[3]
Amphetamine-induced Hyperlocomotion Rat30 mg/kgAttenuated hyperlocomotion[2]
Nicotine Seeking Rat10, 30 µg (i.c.v.)No significant effect on reinstatement[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for this compound.

Orexin Receptor Binding Assay (Bergman et al., 2008)
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/mL G418.

  • Membrane Preparation: Cells were harvested, and crude membranes were prepared by homogenization in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM EDTA, followed by centrifugation. The resulting pellet was resuspended in the assay buffer.

  • Binding Assay: The binding assay was performed in a 96-well plate format. For the OX1 receptor assay, membranes were incubated with [³H]-SB-674042 as the radioligand. For the OX2 receptor assay, [¹²⁵I]-orexin-A was used. The reaction mixture contained cell membranes, radioligand, and varying concentrations of this compound in a total volume of 200 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).

  • Incubation and Detection: The plates were incubated for 60 minutes at room temperature. The reaction was terminated by rapid filtration through a GF/C filter plate, followed by washing with ice-cold wash buffer. The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-labeled orexin antagonist. The Ki values were calculated using the Cheng-Prusoff equation.

In Vivo Sleep-Wake EEG Recording in Rats (Winrow et al., 2010)
  • Animals: Male Sprague-Dawley rats were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Drug Administration: this compound (10 or 30 mg/kg) or vehicle was administered intraperitoneally at the beginning of the dark phase.

  • Data Acquisition: EEG and EMG signals were continuously recorded for 24 hours post-dosing using a data acquisition system.

  • Data Analysis: The sleep-wake states (wakefulness, NREM sleep, REM sleep) were scored in 10-second epochs using sleep analysis software. The total time spent in each state and the latency to sleep onset were calculated and compared between treatment groups.

Fear Conditioning and Extinction in Rats (Chen et al., 2014)
  • Apparatus: A standard fear conditioning chamber equipped with a grid floor for footshock delivery and a speaker for auditory cues.

  • Conditioning: On day 1, rats were placed in the chamber and, after a 3-minute habituation period, received three tone-shock pairings (tone: 30 s, 2 kHz, 85 dB; shock: 0.5 s, 0.7 mA).

  • Drug Treatment: On subsequent days, rats received an intraperitoneal injection of this compound (10 or 20 mg/kg) or vehicle 30 minutes before the extinction training sessions.

  • Extinction Training: For three consecutive days, rats were placed back into the conditioning chamber and exposed to 20 non-reinforced tones.

  • Behavioral Analysis: Freezing behavior, defined as the absence of all movement except for respiration, was automatically scored using video tracking software during the tone presentations.

Signaling Pathways and Experimental Workflows

Orexin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of orexin receptors and the point of intervention for this compound. Orexin-A and Orexin-B bind to OX1 and OX2 receptors, which are Gq-coupled G-protein coupled receptors. This binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to neuronal excitation. This compound acts as a competitive antagonist at both OX1 and OX2 receptors, thereby blocking these downstream effects.

Orexin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds OX2R OX2R Orexin-A->OX2R Binds Orexin-B Orexin-B Orexin-B->OX2R Binds TCS_1102 TCS_1102 TCS_1102->OX1R Blocks TCS_1102->OX2R Blocks Gq Gq OX1R->Gq Activates OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Neuronal_Excitation Neuronal_Excitation Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation

Caption: Orexin receptor signaling cascade and antagonism by this compound.

Experimental Workflow for In Vivo Fear Conditioning Study

This diagram outlines the typical workflow for an in vivo fear conditioning experiment designed to evaluate the effects of this compound.

Fear_Conditioning_Workflow cluster_phase1 Phase 1: Habituation & Conditioning cluster_phase2 Phase 2: Treatment & Extinction cluster_phase3 Phase 3: Data Analysis Habituation Day 1: Habituation to Chamber Conditioning Day 1: Tone-Shock Pairing Habituation->Conditioning Treatment_Vehicle Days 2-4: Vehicle (i.p.) Conditioning->Treatment_Vehicle Treatment_TCS1102 Days 2-4: this compound (i.p.) Conditioning->Treatment_TCS1102 Extinction Days 2-4: Extinction Training (Tone Only) Treatment_Vehicle->Extinction Treatment_TCS1102->Extinction Data_Collection Video Recording of Behavior Extinction->Data_Collection Data_Analysis Quantification of Freezing Behavior Data_Collection->Data_Analysis Statistical_Comparison Statistical Comparison between Groups Data_Analysis->Statistical_Comparison

Caption: Workflow for a fear conditioning study with this compound.

Discussion and Future Directions

The available data robustly demonstrate that this compound is a potent and selective dual orexin receptor antagonist with good brain penetrability. Its ability to promote sleep and reduce fear-related behaviors in preclinical models highlights the therapeutic potential of targeting the orexin system for insomnia and anxiety disorders.

However, the lack of effect of this compound on nicotine-seeking behavior in one study suggests that the role of the orexin system in addiction may be more complex and might depend on the specific substance of abuse and the experimental paradigm.

Future research should focus on further characterizing the pharmacokinetic and pharmacodynamic profile of this compound in different species. Investigating its effects in a broader range of behavioral models, including those for depression and other stress-related disorders, would also be of significant interest. Furthermore, exploring the downstream molecular changes induced by this compound in specific brain regions will provide a more detailed understanding of its mechanism of action.

Conclusion

This compound is an invaluable pharmacological tool for investigating the multifaceted roles of the orexin system. The comprehensive data presented in this technical guide, including quantitative pharmacological values and detailed experimental protocols, provides a solid foundation for researchers to design and interpret studies aimed at further unraveling the complexities of orexin signaling and its therapeutic implications.

References

A Technical Guide to In Vivo Electrophysiology Studies with Tcs 1102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tcs 1102 is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) that has garnered significant interest in neuroscience research.[1][2] By blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound modulates a wide range of physiological functions, including sleep-wake cycles, reward processing, and neuronal excitability. This technical guide provides an in-depth overview of the use of this compound in in vivo electrophysiology studies, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Physicochemical Properties and Binding Affinity

This compound is a brain-penetrant small molecule with high affinity for both orexin receptors.[1] Its antagonist properties make it a valuable tool for investigating the role of the orexin system in various physiological and pathological states.

PropertyValueReference
Chemical Name N-[1,1'-Biphenyl]-2-yl-1-[2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl]-2-pyrrolidinecarboxamide
Molecular Weight 470.59 g/mol [2]
Ki for OX1 Receptor 3 nM[1][2]
Ki for OX2 Receptor 0.2 nM[1][2]

In Vivo Electrophysiology Studies: Data Summary

In vivo electrophysiology studies have been instrumental in elucidating the effects of this compound on neuronal activity in various brain regions. The following tables summarize key findings from published research.

Table 1: Effect of Systemic this compound on Ventral Tegmental Area (VTA) Dopamine (B1211576) Neuron Activity in a Rat Model of Schizophrenia (MAM Model)
Treatment GroupDose (mg/kg, i.p.)Number of Active DA Neurons (mean ± SEM)Firing Rate (Hz) (mean ± SEM)Percent of Spikes in Bursts (mean ± SEM)Reference
Saline Control-10.3 ± 1.14.2 ± 0.531.5 ± 4.9[3]
MAM Model-17.5 ± 1.36.8 ± 0.755.1 ± 5.8*[3]
MAM + this compound1011.2 ± 1.2#4.9 ± 0.6#38.2 ± 5.1#[3]

*p < 0.05 compared to Saline Control; #p < 0.05 compared to MAM Model

Table 2: Effect of Intracranial this compound into the Paraventricular Nucleus of the Thalamus (PVT) on VTA Dopamine Neuron Activity in the MAM Rat Model
Treatment GroupDose (µg/µL)Number of Active DA Neurons (mean ± SEM)Firing Rate (Hz) (mean ± SEM)Percent of Spikes in Bursts (mean ± SEM)Reference
MAM + Vehicle-16.8 ± 1.56.5 ± 0.852.3 ± 6.1[3]
MAM + this compound110.7 ± 1.4#4.6 ± 0.7#35.9 ± 5.5#[3]

*p < 0.05 compared to Saline Control; #p < 0.05 compared to MAM + Vehicle

Table 3: Effect of this compound on Sleep-Wake Architecture in Rats
TreatmentDoseChange in WakefulnessChange in NREM SleepChange in REM SleepReference
Orexin-A in VLPO-IncreasedDecreasedNo significant effect[4]
Orexin-A in VLPO + this compound (DORA)-Increase blockedDecrease blockedNot reported[4]
This compound alone in VLPO-Not reportedNot reportedNot reported[5]

VLPO: Ventrolateral Preoptic Area

Experimental Protocols

In Vivo Electrophysiology in Anesthetized Rats

This protocol is adapted from Daniel J et al., 2021.[3]

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.) and placed in a stereotaxic frame. A constant level of anesthesia is maintained throughout the experiment with supplemental injections of chloral hydrate.

  • Electrode Placement: A recording electrode is lowered into the VTA according to stereotaxic coordinates. A concentric bipolar stimulating electrode is placed in the medial prefrontal cortex.

  • Dopamine Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties, including a long-duration action potential (>2.5 ms), a slow firing rate (2-10 Hz), and burst firing activity.

  • Drug Administration:

    • Systemic: this compound is dissolved in a vehicle (e.g., 20% hydroxypropyl-beta-cyclodextrin in saline) and administered intraperitoneally (i.p.).

    • Intracranial: this compound is dissolved in artificial cerebrospinal fluid (aCSF) and microinjected directly into the target brain region (e.g., PVT) using a cannula.

  • Data Acquisition and Analysis: Neuronal activity is recorded before and after drug administration. The number of spontaneously active dopamine neurons, their firing rate, and the percentage of spikes fired in bursts are quantified.

Sleep-Wake Recording (EEG/EMG)

This protocol is based on the methodology described in Mavanji et al., 2015.[4]

  • Surgical Implantation: Rats are anesthetized and surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles. A guide cannula may also be implanted for microinjections into specific brain regions.

  • Habituation: Animals are allowed to recover from surgery and are habituated to the recording chamber and tether.

  • Drug Administration: this compound or vehicle is administered either systemically or via intracranial microinjection.

  • Data Recording: Continuous EEG and EMG recordings are collected for a specified period (e.g., 24 hours).

  • Sleep Scoring: The recorded data is scored in epochs (e.g., 10 seconds) as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG signals.

  • Data Analysis: The total time spent in each state, the number and duration of sleep/wake bouts, and other relevant parameters are calculated and compared between treatment groups.

Signaling Pathways and Mechanisms of Action

This compound acts as a competitive antagonist at both OX1 and OX2 receptors, which are G-protein coupled receptors (GPCRs). The binding of orexins to these receptors typically leads to the activation of various intracellular signaling cascades, resulting in neuronal depolarization and increased excitability. This compound prevents these downstream effects.

Orexin_Signaling_Pathway cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds OX2R OX2R Orexin-A->OX2R Binds Orexin-B Orexin-B Orexin-B->OX2R Binds This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks Gq Gq OX1R->Gq Activates OX2R->Gq Activates Gi/o Gi/o OX2R->Gi/o Activates PLC PLC Gq->PLC Activates Ca_increase ↑ [Ca2+] PLC->Ca_increase Leads to Neuronal_Excitation Neuronal Excitation Ca_increase->Neuronal_Excitation Promotes

Caption: Orexin receptor signaling and antagonism by this compound.

The diagram above illustrates the canonical signaling pathway of orexin receptors. Orexin-A binds to both OX1R and OX2R, while Orexin-B has a higher affinity for OX2R. Activation of these receptors, primarily through Gq and Gi/o proteins, leads to downstream signaling cascades, including the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels, ultimately promoting neuronal excitation. This compound competitively blocks the binding of orexins to both receptors, thereby inhibiting these excitatory effects.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo electrophysiology study investigating the effects of this compound.

Experimental_Workflow cluster_preparation Pre-Experiment cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Surgery Surgical Implantation (Electrodes, Cannula) Animal_Model->Surgery Recovery Post-operative Recovery & Habituation Surgery->Recovery Baseline Baseline Recording (Neuronal Activity / EEG/EMG) Recovery->Baseline Drug_Admin Administer this compound (Systemic or Intracranial) Baseline->Drug_Admin Post_Drug Post-Administration Recording Drug_Admin->Post_Drug Spike_Sorting Spike Sorting & Firing Pattern Analysis Post_Drug->Spike_Sorting Sleep_Scoring Sleep-Wake State Scoring Post_Drug->Sleep_Scoring Stats Statistical Analysis Spike_Sorting->Stats Sleep_Scoring->Stats Conclusion Conclusion Stats->Conclusion Draw Conclusions

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of TCS 1102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of TCS 1102, a potent dual orexin (B13118510) receptor antagonist.

Introduction

This compound is a selective and potent dual antagonist of orexin receptor 1 (OX1) and orexin receptor 2 (OX2), with significantly higher affinity for the OX2 receptor.[1][2][3][4][5][6] Orexins (also known as hypocretins) are neuropeptides that regulate various physiological functions, including wakefulness, feeding behavior, and reward pathways. By blocking the action of orexins, this compound is a valuable tool for investigating the role of the orexin system in various physiological and pathological processes. This compound is brain-penetrant, making it suitable for in vivo studies targeting the central nervous system.[1][2]

Mechanism of Action

This compound competitively binds to and inhibits the activity of both OX1 and OX2 receptors.[5] Orexin receptors are G-protein coupled receptors (GPCRs). Orexin A binds to both OX1 and OX2 receptors, while Orexin B has a higher affinity for OX2. Upon activation by orexins, these receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to downstream cellular responses. This compound blocks these signaling cascades by preventing the initial binding of orexins to their receptors.

Signaling Pathway of Orexin Receptors and Inhibition by this compound

orexin_signaling_pathway Orexin Orexin A / Orexin B OX1R OX1R Orexin->OX1R OX2R OX2R Orexin->OX2R TCS1102 This compound TCS1102->OX1R TCS1102->OX2R Gq11 Gq/11 OX1R->Gq11 OX2R->Gq11 PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Orexin signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key properties and reported in vivo administration parameters for this compound.

Table 1: Physicochemical and Pharmacological Properties

PropertyValueReference
Molecular Weight 470.59 g/mol [1][2]
Formula C₂₇H₂₆N₄O₂S[1]
Purity ≥98%[1][2]
Solubility Soluble to 100 mM in DMSO and ethanol[1][2]
Storage Store at room temperature[1][2]
Target(s) Orexin Receptor 1 (OX1), Orexin Receptor 2 (OX2)[1][2][3][4][5][6]
Kᵢ for OX1 3 nM[1][2][3][4]
Kᵢ for OX2 0.2 nM[1][2][3][4]

Table 2: Summary of In Vivo Administration Parameters

ParameterDetailsReference
Species Rat[4][5]
Route of Administration Intraperitoneal (i.p.)[1][2][4][5]
Dosage Range 10 - 100 mg/kg[4][5]
Vehicle Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
Vehicle Formulation 2 10% DMSO, 90% Corn Oil[4]
Reported Effects Inhibition of orexin-mediated locomotion, blockade of orexin-A induced feeding, decreased fear and anxiety.[1][2][4][5]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound for in vivo studies.

4.1. Preparation of this compound Stock Solution

  • Calculate the required amount: Based on the desired concentration and final volume, calculate the mass of this compound needed. The molecular weight is 470.59 g/mol .

  • Dissolution: Dissolve the calculated amount of this compound in 100% DMSO to prepare a concentrated stock solution (e.g., 100 mM).[1][2] Ensure complete dissolution, using gentle vortexing if necessary.

4.2. Preparation of Working Solution for In Vivo Administration

It is recommended to prepare the working solution fresh on the day of the experiment.[4]

Protocol 1: Aqueous-based Vehicle

This formulation is suitable for achieving a clear solution.[4]

  • Start with the required volume of the this compound stock solution in DMSO.

  • Add PEG300 to a final concentration of 40%. Mix thoroughly.

  • Add Tween-80 to a final concentration of 5%. Mix until the solution is homogenous.

  • Add saline to reach the final volume (45% of the total volume). Mix thoroughly.

  • The final concentration of DMSO in this vehicle is 10%.

Example for a 10 mg/kg dose in a 250g rat with an injection volume of 2 ml/kg:

  • Total dose = 10 mg/kg * 0.25 kg = 2.5 mg

  • Total injection volume = 2 ml/kg * 0.25 kg = 0.5 ml

  • Final concentration of working solution = 2.5 mg / 0.5 ml = 5 mg/ml

  • To prepare 1 ml of the working solution:

    • Start with the appropriate volume of a concentrated DMSO stock. For instance, if you have a 50 mg/ml stock, you would need 100 µl.

    • Add 400 µl of PEG300.

    • Add 50 µl of Tween-80.

    • Add saline to a final volume of 1 ml (in this example, if starting with a stock, the volume of saline will be adjusted to account for the stock volume).

    • If starting with solid this compound, dissolve 5 mg in 100 µl DMSO, then add 400 µl PEG300, 50 µl Tween-80, and 450 µl saline.

Protocol 2: Oil-based Vehicle

This formulation can be used as an alternative.[4]

  • Prepare a stock solution of this compound in DMSO.

  • Add corn oil to the DMSO stock to achieve the final desired concentration. The final volume of DMSO should be 10% of the total volume.

  • Vortex or sonicate briefly to ensure a homogenous suspension.

4.3. In Vivo Administration Protocol

  • Animal Acclimatization: Allow animals to acclimatize to the housing conditions for a sufficient period before the experiment.

  • Dosage Calculation: Calculate the volume of the working solution to be administered based on the animal's body weight and the desired dosage.

  • Administration: Administer the calculated volume of the this compound working solution via intraperitoneal (i.p.) injection.

  • Control Group: Administer the vehicle solution to the control group of animals.

  • Observation: Observe the animals for any adverse effects and proceed with the planned behavioral or physiological assessments.

Experimental Workflow for In Vivo Administration of this compound

in_vivo_workflow start Start weigh_animal Weigh Animal start->weigh_animal calc_dose Calculate Dose Volume weigh_animal->calc_dose administer Administer via Intraperitoneal (i.p.) Injection calc_dose->administer prep_solution Prepare this compound Working Solution prep_solution->administer observe Behavioral/Physiological Assessment administer->observe end End observe->end

Caption: General workflow for the in vivo administration of this compound.

Important Considerations

  • Vehicle Effects: Always include a vehicle-treated control group in your experimental design to account for any effects of the solvent mixture.

  • Solubility: If precipitation is observed during the preparation of the working solution, gentle warming and/or sonication can be used to aid dissolution.[4]

  • Stability: While the solid compound is stable at room temperature, it is recommended to store stock solutions at -20°C or -80°C for long-term use.[4] Prepare working solutions fresh for each experiment.[4]

  • Animal Welfare: All animal procedures should be performed in accordance with local and national guidelines for the ethical use of animals in research.

Disclaimer: This product is for research use only and is not intended for human or veterinary use.[3] The information provided here is for guidance only and may require optimization for specific experimental conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TCS 1102, a potent dual orexin (B13118510) receptor antagonist, in preclinical mouse studies. This document outlines the mechanism of action, recommended dosage considerations, detailed experimental protocols, and relevant signaling pathways.

Introduction

This compound is a high-affinity, brain-penetrant antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3] The orexin system, also known as the hypocretin system, is a key regulator of several physiological processes, including sleep-wake cycles, feeding behavior, reward, and stress responses. By blocking the activity of orexin neuropeptides, this compound allows for the investigation of the orexin system's role in various physiological and pathological states.

Mechanism of Action

This compound competitively binds to OX1 and OX2 receptors, preventing the endogenous orexin peptides (orexin-A and orexin-B) from activating their downstream signaling cascades. This blockade of orexin signaling leads to the inhibition of wakefulness-promoting neurons and the modulation of other neuronal circuits involved in appetite and motivation.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding Affinity

ReceptorKi (nM)
Orexin 1 (OX1)3
Orexin 2 (OX2)0.2

Data sourced from multiple references.[1][2][3]

Table 2: Reported Effective Dosages in Rats (Intraperitoneal Administration)

Dosage (mg/kg)Observed EffectAnimal Model
10Decrease in fear and anxietyRat
15, 50, 100Dose-dependent inhibition of locomotionRat
20Decrease in fear and anxietyRat

Data sourced from MedChemExpress.[1]

Note on Mouse Dosage: A definitive, peer-reviewed recommended dosage of this compound for systemic administration in mice has not been identified in the conducted literature search. Therefore, it is crucial for researchers to perform a dose-response study to determine the optimal effective and non-toxic dose for their specific mouse model and experimental paradigm. A starting range for such a study could be cautiously extrapolated from the effective doses in rats (e.g., starting from 5-10 mg/kg and escalating).

Orexin Signaling Pathway

The following diagram illustrates the signaling pathway initiated by orexin binding to its receptors, which is inhibited by this compound.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R TCS_1102 This compound TCS_1102->OX1R TCS_1102->OX2R Gq_protein Gq OX1R->Gq_protein OX2R->Gq_protein PLC PLC Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates Ca_release->PKC activates Cellular_Response Neuronal Excitation, Wakefulness, etc. PKC->Cellular_Response

Caption: Orexin signaling pathway inhibited by this compound.

Experimental Protocols

Preparation of this compound for Intraperitoneal (i.p.) Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[1]

    • For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG300, 50 µl of Tween-80, and 450 µl of sterile saline.

  • This compound Stock Solution: Weigh the required amount of this compound powder and dissolve it in the vehicle to achieve the desired final concentration. It is recommended to first dissolve the powder in DMSO before adding the other components of the vehicle.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle warming and/or sonication can be used to aid solubilization.[1]

  • Storage: It is recommended to prepare the dosing solution fresh on the day of the experiment. If a stock solution is prepared, it should be stored at -20°C or -80°C for long-term stability.

Intraperitoneal (i.p.) Administration Protocol in Mice

Materials:

  • Prepared this compound dosing solution

  • Sterile syringes (e.g., 1 ml)

  • Sterile needles (e.g., 27-30 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Handling: Handle the mice gently to minimize stress. Appropriate restraint techniques should be used.

  • Dosage Calculation: Calculate the volume of the this compound solution to be injected based on the animal's body weight and the desired dose (mg/kg). A typical injection volume for a mouse is 5-10 ml/kg.

  • Injection Site: The preferred site for i.p. injection in mice is the lower right or left abdominal quadrant. This avoids the cecum, urinary bladder, and liver.

  • Injection Procedure:

    • Slightly tilt the mouse with its head pointing downwards.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any adverse reactions following the injection.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a behavioral study in mice using this compound.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Baseline_Behavioral_Testing Baseline Behavioral Testing (e.g., Open Field, Elevated Plus Maze) Animal_Acclimatization->Baseline_Behavioral_Testing Randomization Randomization into Treatment Groups Baseline_Behavioral_Testing->Randomization TCS1102_Preparation This compound Solution Preparation Randomization->TCS1102_Preparation Vehicle_Control_Preparation Vehicle Control Preparation Randomization->Vehicle_Control_Preparation Drug_Administration This compound or Vehicle Administration (i.p. injection) TCS1102_Preparation->Drug_Administration Vehicle_Control_Preparation->Drug_Administration Post_Treatment_Behavioral_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Behavioral_Testing Data_Collection Data Collection and Analysis Post_Treatment_Behavioral_Testing->Data_Collection End End Data_Collection->End

Caption: Typical experimental workflow for a mouse behavioral study.

Disclaimer

This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Researchers are strongly advised to conduct their own dose-finding studies to determine the optimal dosage of this compound for their specific experimental conditions.

References

Application Notes and Protocols: Preparation and Handling of Tcs 1102 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tcs 1102 is a potent and selective dual orexin (B13118510) receptor antagonist, targeting both orexin receptor 1 (OX1) and orexin receptor 2 (OX2) with high affinity.[1][2] It demonstrates excellent brain penetrability, making it a valuable tool for in vivo studies.[1][3] this compound is widely used in neuroscience research to investigate the role of the orexin system in regulating sleep-wake cycles, feeding behavior, addiction, and anxiety.[3][4] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Quantitative Data Summary

The key properties of this compound are summarized in the table below. It is crucial to always refer to the batch-specific information provided on the manufacturer's Certificate of Analysis (CoA) as values like molecular weight may vary slightly.[1]

PropertyValueReference(s)
Molecular Weight (M.Wt) 470.59 g/mol [1][4][5]
Molecular Formula C₂₇H₂₆N₄O₂S[1][5]
CAS Number 916141-36-1[1][4]
Purity ≥98% (typically determined by HPLC)[1][4]
Appearance White to beige crystalline solid/powder[3][4]
Solubility in DMSO Soluble to 100 mM (47.06 mg/mL) or ≥ 100 mg/mL (212.50 mM)[1][6]
Storage (Solid) Store at -20°C for long-term (months to years).[2][6]
Storage (DMSO Solution) Store at -20°C (up to 1 year) or -80°C (up to 2 years)[6]
Mechanism of Action Dual Orexin Receptor Antagonist[3][5]
Binding Affinity (Ki) ~3 nM for OX1, ~0.2 nM for OX2[1][6]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Sonicator water bath

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Wear appropriate PPE, including gloves and safety glasses, at all times.

  • DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information before handling.

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments. Adjustments can be made using the provided formula for different concentrations.

Calculation: To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 470.59 g/mol = 4.706 mg

Step-by-Step Procedure:

  • Weighing: Carefully weigh out 4.71 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial. Note: It is often more practical to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly for better accuracy.

  • Solvent Addition: Add the calculated volume of DMSO to the vial. For 4.71 mg, this would be 1 mL. For 10 mg of powder, you would add 2.125 mL of DMSO to achieve a 10 mM concentration.[1]

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.[4]

  • Aid Dissolution (if necessary): If the compound does not dissolve completely, gentle warming (to 37°C) or brief sonication in a water bath can aid dissolution.[6] Avoid overheating.

  • Labeling: Clearly label the vial with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.

  • Storage: For immediate use, the solution can be kept at 4°C. For short-term storage (up to 1 year), store at -20°C. For long-term storage (up to 2 years), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6] Studies suggest that many compounds in DMSO are stable through multiple freeze-thaw cycles, but minimizing them is best practice.[7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage start Start calculate Calculate Mass (e.g., for 10 mM) start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check Visually Inspect (Clear Solution?) vortex->check sonicate Optional: Warm/Sonicate check->sonicate No label_vial Label Vial check->label_vial Yes sonicate->vortex aliquot Aliquot for Storage label_vial->aliquot store Store at -20°C / -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway: Mechanism of this compound Action

This compound acts by competitively blocking the binding of orexin neuropeptides (Orexin-A and Orexin-B) to their cognate G-protein coupled receptors, OX1R and OX2R. This inhibition prevents the initiation of downstream signaling cascades that promote wakefulness and other physiological responses.

G cluster_ligands cluster_receptors Orexin Receptors (GPCR) cluster_downstream Downstream Signaling orexin_a Orexin-A ox1r OX1R orexin_a->ox1r Bind & Activate ox2r OX2R orexin_a->ox2r Bind & Activate orexin_b Orexin-B orexin_b->ox1r Bind & Activate orexin_b->ox2r Bind & Activate tcs1102 This compound tcs1102->ox1r Blocks tcs1102->ox2r Blocks g_protein G-Protein Activation (Gq/11, Gs) ox1r->g_protein ox2r->g_protein calcium ↑ Intracellular Ca²⁺ g_protein->calcium neuronal Neuronal Excitation (Wakefulness, Arousal) calcium->neuronal

Caption: this compound blocks orexin-mediated signaling.

References

Tcs 1102 solubility in ethanol and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: TCS 1102 Synonyms: DORA-1, (2S)-N-[1,1′-Biphenyl]-2-yl-1-[2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl]-2-pyrrolidinecarboxamide CAS Number: 916141-36-1

Introduction

This compound is a potent and selective dual orexin (B13118510) receptor antagonist (DORA). It exhibits high affinity for both the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), with Kᵢ values of 3 nM and 0.2 nM, respectively[1][2][3]. Orexin neuropeptides (Orexin-A and Orexin-B) are key regulators of several physiological processes, including wakefulness, feeding behavior, and reward pathways. By blocking the action of orexins, this compound serves as a valuable research tool for investigating the role of the orexin system in sleep, anxiety, addiction, and other neurological functions[4][5]. This document provides detailed information on the solubility of this compound and protocols for its use in common research applications.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₇H₂₆N₄O₂S[5]
Molecular Weight 470.59 g/mol [4]
Appearance White to beige powder/crystalline solid[4][5]
Purity ≥98% (HPLC)[2][4][5]

Solubility Data

This compound exhibits high solubility in organic solvents such as DMSO and ethanol, making them ideal for the preparation of concentrated stock solutions. Solubility is significantly lower in aqueous buffers.

SolventConcentrationReference
DMSO ≥ 100 mg/mL (≥ 212.50 mM)[1][6]
100 mM (47.06 mg/mL)[2]
14 mg/mL[5]
2 mg/mL[4]
Ethanol 100 mM (47.06 mg/mL)[2]
10 mg/mL[5]
DMF 25 mg/mL[5]
DMF:PBS (pH 7.2) (1:10) 0.09 mg/mL[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (≥ 5.31 mM)[1]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (≥ 5.31 mM)[1]

Note: Solubility values can vary between batches and suppliers. It is recommended to perform a small-scale solubility test before preparing large quantities.

Application and Experimental Protocols

a) Stock Solution Preparation (e.g., 100 mM in DMSO)

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 47.06 mg.

  • Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.

  • Mix: Vortex or sonicate the solution gently until the solid is completely dissolved.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years[1].

b) In Vitro Working Solution Preparation

For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.

In_Vitro_Workflow A Prepare 100 mM Stock Solution in DMSO B Perform Serial Dilution in Culture Medium A->B C Achieve Final Concentration (e.g., 10 µM) B->C D Add to Cell Culture (Final DMSO < 0.1%) C->D

Caption: Workflow for preparing in vitro working solutions.

c) In Vivo Formulation Preparation

For animal studies, this compound can be formulated for intraperitoneal (i.p.) injection using a vehicle containing DMSO, PEG300, Tween-80, and saline[1].

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation: In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 4 parts PEG300 for every 1 part of the DMSO stock solution volume. Mix thoroughly.

  • Add 0.5 parts Tween-80. Mix until the solution is clear.

  • Add 4.5 parts sterile saline to reach the final volume. Mix thoroughly. The resulting vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

In_Vivo_Workflow cluster_0 Formulation Steps A 1. Dissolve this compound in DMSO B 2. Add PEG300 (4 parts) A->B C 3. Add Tween-80 (0.5 parts) B->C D 4. Add Saline (4.5 parts) C->D E Final Formulation for Injection (≥ 2.5 mg/mL) D->E

Caption: Workflow for preparing an in vivo formulation.

This protocol outlines a general procedure to measure the antagonistic effect of this compound on orexin receptor activation, which typically leads to an increase in intracellular calcium.

  • Cell Culture: Culture CHO cells stably expressing either OX1R or OX2R in appropriate media until they reach 80-90% confluency in a 96-well black, clear-bottom plate.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer from a DMSO stock) to the wells and incubate for 15-30 minutes.

  • Stimulation: Place the plate in a fluorescence plate reader. Add an orexin agonist (e.g., Orexin-A) at a predetermined EC₅₀ concentration to all wells.

  • Measurement: Immediately begin measuring fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Analysis: The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal compared to vehicle-treated control wells. Calculate IC₅₀ values from the resulting dose-response curve.

This compound acts by competitively binding to OX1 and OX2 receptors, preventing the endogenous ligands Orexin-A and Orexin-B from binding and activating downstream G-protein-coupled signaling cascades, such as the Gq pathway which leads to intracellular calcium release.

Orexin_Signaling_Pathway cluster_ligands Ligands cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Orexin Orexin A / Orexin B Receptor OX1R / OX2R (GPCR) Orexin->Receptor Activates TCS1102 This compound TCS1102->Receptor Inhibits Gq Gq Protein Receptor->Gq Activates PLC PLC Gq->PLC Activates Ca ↑ Intracellular Ca²⁺ PLC->Ca Leads to Response Cellular Response (e.g., Neuronal Firing) Ca->Response

Caption: Inhibition of the Orexin signaling pathway by this compound.

References

Tcs 1102: Application and Protocols for the Study of Nicotine-Seeking Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tcs 1102 is a potent and selective dual orexin (B13118510) receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors. The orexin system, also known as the hypocretin system, is implicated in regulating various physiological functions, including wakefulness, appetite, and reward-seeking behaviors. Its role in drug addiction has been a subject of considerable research, with the hypothesis that antagonizing orexin receptors could reduce drug-seeking behavior. This document provides detailed application notes and protocols for utilizing this compound in preclinical studies of nicotine-seeking behavior, based on published research.

Mechanism of Action

This compound acts as a competitive antagonist at both OX1 and OX2 receptors, thereby blocking the downstream signaling initiated by the binding of orexin-A and orexin-B neuropeptides. In the context of nicotine (B1678760) addiction, it is hypothesized that the orexin system becomes hyperactive, contributing to the motivation and relapse associated with nicotine seeking. By blocking orexin signaling, this compound is investigated for its potential to attenuate these behaviors. This compound is a potent dual orexin receptor antagonist with Ki values of 3 nM for OX1 and 0.2 nM for OX2 receptors[1].

Data Presentation

The following tables summarize quantitative data from key experiments investigating the effect of this compound on nicotine-seeking behaviors.

Table 1: Effect of this compound on Nicotine Self-Administration

Treatment GroupDose (µg, i.c.v.)Active Nosepokes (Mean ± SEM)Inactive Nosepokes (Mean ± SEM)Nicotine Infusions (Mean ± SEM)
Vehicle-21.9 ± 2.57.85 ± 1.6815.5 ± 1.44
This compound1No significant difference from vehicleNo significant difference from vehicleNo significant difference from vehicle
This compound3No significant difference from vehicleNo significant difference from vehicleNo significant difference from vehicle
This compound10No significant difference from vehicleNo significant difference from vehicleNo significant difference from vehicle

Source: Adapted from Khoo et al., 2017.[2][3][4]

Table 2: Effect of this compound on Cue- and Nicotine-Primed Reinstatement of Nicotine-Seeking

Reinstatement ConditionTreatment GroupDose (µg, i.c.v.)Active Nosepokes (Mean ± SEM)
Cue-InducedVehicle-Data not available in specific format
Cue-InducedThis compound10No significant effect
Nicotine-PrimedVehicle-Data not available in specific format
Nicotine-PrimedThis compound10No significant effect
Cue + Nicotine Compound (Short-term access)Vehicle-Data not available in specific format
Cue + Nicotine Compound (Short-term access)This compound10No significant effect
Cue + Nicotine Compound (Short-term access)This compound30No significant effect
Cue + Nicotine Compound (Chronic access)Vehicle-Data not available in specific format
Cue + Nicotine Compound (Chronic access)This compound30Transient reduction

Source: Adapted from Khoo et al., 2017.[2][3][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in the study of nicotine-seeking behavior in rats.

Protocol 1: Intravenous Nicotine Self-Administration

Objective: To assess the effect of this compound on the motivation to self-administer nicotine.

Materials:

  • Male Sprague-Dawley rats

  • Standard operant conditioning chambers

  • Intravenous catheters

  • Nicotine solution (30 µg/kg/infusion in sterile saline, pH 7.4)[2]

  • This compound

  • Vehicle (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin in 0.5% saline)[2]

  • Intracerebroventricular (i.c.v.) cannulae

Procedure:

  • Surgical Preparation: Surgically implant intravenous catheters for nicotine delivery and i.c.v. cannulae for drug administration. Allow for a recovery period of at least 5-7 days.

  • Acquisition of Nicotine Self-Administration:

    • Place rats in operant chambers for daily 2-hour sessions.

    • An active nosepoke results in an intravenous infusion of nicotine (30 µg/kg) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a cue light and an audible tone.

    • An inactive nosepoke is recorded but has no programmed consequences.

    • Continue training for at least 10 days or until stable responding is achieved (e.g., <30% variation in infusions over 3 consecutive days)[2].

  • This compound Administration and Testing:

    • Once stable self-administration is established, administer this compound (e.g., 1, 3, or 10 µg) or vehicle via i.c.v. infusion 15-30 minutes prior to the self-administration session.

    • Record the number of active and inactive nosepokes, and the number of nicotine infusions.

    • A within-subjects design is often used, where each rat receives all treatment doses in a counterbalanced order.

Protocol 2: Reinstatement of Nicotine-Seeking

Objective: To evaluate the effect of this compound on the relapse to nicotine-seeking behavior triggered by cues or a priming injection of nicotine.

Materials:

  • Rats with a history of stable nicotine self-administration (from Protocol 1)

  • Operant conditioning chambers

  • Nicotine solution

  • This compound

  • Vehicle

Procedure:

  • Extinction Training:

    • Following the self-administration phase, replace the nicotine solution with saline.

    • Active nosepokes no longer result in an infusion or the presentation of cues.

    • Continue daily extinction sessions until responding on the active nosepoke is significantly reduced (e.g., to less than 20% of the self-administration baseline).

  • Reinstatement Testing:

    • Cue-Induced Reinstatement: Administer this compound or vehicle (i.c.v.) prior to the test session. During the session, active nosepokes result in the presentation of the light and tone cues previously paired with nicotine, but no nicotine is delivered.

    • Nicotine-Primed Reinstatement: Administer this compound or vehicle (i.c.v.) prior to the test session. Before placing the rat in the chamber, administer a priming injection of nicotine (e.g., 0.15-0.3 mg/kg, s.c.). During the session, nosepokes have no programmed consequences.

    • Cue + Nicotine Compound Reinstatement: Combine the procedures for cue-induced and nicotine-primed reinstatement.

  • Data Analysis: Record and analyze the number of active and inactive nosepokes during the reinstatement tests. A significant increase in active nosepokes compared to the final extinction session indicates reinstatement.

Visualizations

Signaling Pathway

Nicotine_Orexin_Pathway cluster_Neuron Neuron Nicotine Nicotine nAChR nAChR Nicotine->nAChR Activates Orexin_Neuron Orexin Neuron nAChR->Orexin_Neuron Stimulates Orexin Orexin Orexin_Neuron->Orexin Releases OX1R_OX2R OX1/OX2 Receptors Orexin->OX1R_OX2R Binds to Downstream_Signaling Downstream Signaling (Reward & Motivation) OX1R_OX2R->Downstream_Signaling Activates Tcs1102 This compound Tcs1102->OX1R_OX2R Blocks

Caption: Proposed signaling pathway of nicotine's interaction with the orexin system and the antagonistic action of this compound.

Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase 1: Acquisition cluster_Phase2 Phase 2: Testing Surgery Surgery (IV Catheter & ICV Cannula) Recovery Recovery Period Surgery->Recovery Self_Admin Nicotine Self-Administration Training Recovery->Self_Admin Tcs_Admin This compound / Vehicle Administration Self_Admin->Tcs_Admin Extinction Extinction Training Self_Admin->Extinction SA_Test Self-Administration Test Tcs_Admin->SA_Test Reinstatement Reinstatement Test (Cue, Nicotine, or Compound) Tcs_Admin->Reinstatement Extinction->Reinstatement

References

Application of TCS 1102 in Fear Conditioning Experiments: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of TCS 1102, a potent dual orexin (B13118510) receptor antagonist, in fear conditioning experiments. By elucidating the role of the orexin system in fear memory, this compound serves as a critical tool in the development of novel therapeutics for anxiety and trauma-related disorders.

Introduction

Fear conditioning is a fundamental behavioral paradigm used to study the neurobiological mechanisms of learning and memory associated with fear. The orexin system, consisting of orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, has emerged as a key regulator of arousal, stress, and fear responses. This compound, by antagonizing both orexin receptors, allows for the investigation of the orexin system's contribution to the acquisition, consolidation, and expression of fear memories.

Mechanism of Action

This compound is a potent and selective dual antagonist for both OX1 and OX2 receptors.[1][2][3] The orexin system is implicated in fear and anxiety, with evidence suggesting that orexin receptor antagonists can mitigate fear expression.[4][5] Specifically, this compound has been shown to decrease fear responses in rats following exposure to footshock, indicating its potential to modulate fear memory.[4]

The signaling cascade initiated by orexin receptor activation in brain regions critical for fear memory, such as the amygdala, is complex and can involve multiple downstream effectors, including the Extracellular signal-Regulated Kinase (ERK) pathway. The ERK pathway is a well-established signaling cascade involved in synaptic plasticity and memory formation, including the consolidation of fear memories. While the direct modulation of the ERK pathway by this compound has not been explicitly detailed in the context of fear conditioning, the antagonism of orexin receptors is expected to influence these downstream signaling events.

Data Presentation

The following table summarizes the quantitative effects of this compound on freezing behavior in a contextual fear conditioning paradigm in rats.

Treatment GroupDosage (mg/kg, i.p.)Mean Freezing Time (%)Standard Error of the Mean (SEM)Number of Subjects (n)
Vehicle (Control)-6558
This compound2040*68

*Indicates a statistically significant decrease in freezing behavior compared to the vehicle control group (p < 0.05). Data is hypothetical and for illustrative purposes based on the reported effects in the literature.[4]

Experimental Protocols

This section provides a detailed methodology for a contextual fear conditioning experiment in rats to assess the effects of this compound.

1. Animals:

  • Male Sprague-Dawley rats (250-300g) are to be used.

  • Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum.

  • All experiments should be conducted during the light phase.

2. Drug Preparation:

  • This compound is to be dissolved in a vehicle solution (e.g., 10% Tween 80 in sterile saline).

  • The solution should be prepared fresh on the day of the experiment.

  • The final concentration should be adjusted to allow for an injection volume of 1 ml/kg.

3. Experimental Procedure:

  • Day 1: Habituation

    • Handle each rat for 5 minutes.

    • Place each rat in the conditioning chamber (e.g., a Plexiglas box with a grid floor) for 10 minutes to allow for habituation to the context. No stimuli are to be presented.

  • Day 2: Contextual Fear Conditioning

    • Administer this compound (20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the conditioning session.

    • Place the rat in the conditioning chamber.

    • After a 3-minute baseline period, deliver a series of 5 footshocks (1.5 mA, 2 seconds duration) with a 1-minute inter-shock interval.

    • Return the rat to its home cage 1 minute after the final shock.

  • Day 3: Contextual Fear Memory Test

    • Administer this compound (20 mg/kg, i.p.) or vehicle 30 minutes prior to the testing session.

    • Place the rat back into the same conditioning chamber for a 5-minute test session.

    • No shocks are to be delivered during the test session.

    • Record the entire session for subsequent behavioral analysis.

4. Behavioral Analysis:

  • Freezing behavior, defined as the complete absence of movement except for respiration, is to be scored by a trained observer blind to the experimental conditions.

  • Scoring can be done using a time-sampling method (e.g., scoring freezing every 2 seconds) for the duration of the test session.

  • The percentage of time spent freezing is to be calculated for each animal.

5. Statistical Analysis:

  • An independent samples t-test can be used to compare the mean percentage of freezing time between the this compound and vehicle groups.

  • A p-value of less than 0.05 is to be considered statistically significant.

Visualizations

Orexin Signaling Pathway in Fear Memory

Orexin_Signaling_Pathway Orexin_Neuron Orexin Neuron OX1R OX1R Orexin_Neuron->OX1R Orexin-A Orexin-B OX2R OX2R Orexin_Neuron->OX2R Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC PKC Ca_Release->PKC ERK_Pathway ERK Pathway PKC->ERK_Pathway CREB CREB ERK_Pathway->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Fear Memory) CREB->Gene_Expression TCS1102 This compound TCS1102->OX1R TCS1102->OX2R

Caption: Orexin receptor signaling cascade in fear memory.

Experimental Workflow for Contextual Fear Conditioning

Fear_Conditioning_Workflow cluster_day1 cluster_day2 cluster_day3 Day1 Day 1: Habituation Day2 Day 2: Conditioning Day1->Day2 Handling_1 Handling Day3 Day 3: Testing Day2->Day3 Drug_Admin_2 This compound (20 mg/kg, i.p.) or Vehicle Drug_Admin_3 This compound (20 mg/kg, i.p.) or Vehicle Habituation Context Exposure (10 min) Conditioning Context Exposure + 5 Footshocks Testing Context Re-exposure (5 min, no shock) Analysis Measure Freezing Behavior

Caption: Workflow of the contextual fear conditioning experiment.

References

Application Notes and Protocols for Tcs 1102 in Catalepsy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tcs 1102 is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) that readily crosses the blood-brain barrier.[1][2][3] It exhibits high affinity for both the orexin-1 (OX1) and orexin-2 (OX2) receptors, with Ki values of 3 nM and 0.2 nM, respectively.[1][2][3] The orexin system plays a crucial role in the regulation of arousal, wakefulness, and motor control.[4][5] Antagonism of orexin receptors can lead to a state of catalepsy, characterized by muscular rigidity and an inability to correct an externally imposed posture. This makes this compound a valuable pharmacological tool for studying the neural mechanisms underlying catalepsy and for screening potential anti-cataleptic compounds.

These application notes provide detailed protocols for the use of this compound in inducing and measuring catalepsy in rodent models, along with data presentation guidelines and a schematic of the proposed signaling pathway.

Data Presentation

Quantitative data from catalepsy studies using this compound should be summarized in clear and structured tables to facilitate comparison between experimental groups.

Table 1: Dose-Response of this compound in the Ring Holding Assay

Treatment GroupDose (mg/kg, i.p.)NCatalepsy Duration (%MPE, Mean ± SEM)
Vehicle-65.2 ± 2.1
This compound0.168.3 ± 3.5
1625.7 ± 6.8
10648.9 ± 9.3
CP55,940 (Cannabinoid Agonist)1665.1 ± 7.2
This compound + CP55,9401 + 1692.4 ± 3.1***

*Data adapted from a study in C57BL/6 mice.[6] %MPE = Percentage of Maximum Possible Effect (60 seconds). ***p < 0.001 compared to this compound or CP55,940 alone. This table illustrates the cataleptic effects of this compound alone and in combination with a cannabinoid agonist.

Table 2: Experimental Parameters for Haloperidol-Induced Catalepsy (for comparison)

ParameterMiceRats
Haloperidol Dose 1-2 mg/kg, i.p.0.5-1 mg/kg, i.p. or s.c.
Time to Peak Effect 30-90 minutes60-120 minutes
Bar Test Latency (seconds) Vehicle: < 10Vehicle: < 10
Haloperidol: > 60Haloperidol: > 120
Cut-off Time 120-180 seconds180-300 seconds

This table provides a reference for a classic method of inducing catalepsy, which can be used as a positive control in studies involving this compound.

Experimental Protocols

Protocol 1: Induction of Catalepsy with this compound

Objective: To induce a cataleptic state in mice using the dual orexin receptor antagonist, this compound.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Male C57BL/6 mice (8-12 weeks old)

  • Standard laboratory equipment for intraperitoneal (i.p.) injections

Procedure:

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 0.1, 1, and 10 mg/mL for doses of 1, 10, and 100 mg/kg, respectively, assuming a 10 mL/kg injection volume). Vortex until fully dissolved. Prepare a vehicle-only solution for the control group.

  • Animal Handling and Dosing:

    • Habituate the mice to the experimental room for at least 1 hour before the experiment.

    • Weigh each mouse to determine the correct injection volume.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection. A dose range of 0.1 to 10 mg/kg has been shown to be effective.[6]

  • Post-Injection Period: Return the mice to their home cages and allow for a 10-minute post-injection period for the drug to take effect before behavioral testing.[6]

Protocol 2: Assessment of Catalepsy using the Bar Test

Objective: To quantify the intensity of catalepsy by measuring the time an animal maintains an externally imposed posture.

Apparatus:

  • A horizontal bar (approximately 0.7 cm in diameter for mice) fixed at a height of 3-6 cm above a flat surface.[7]

Procedure:

  • Gently place the mouse's forepaws on the horizontal bar.

  • Start a stopwatch immediately.

  • Measure the latency (in seconds) for the mouse to remove both forepaws from the bar and return to a normal posture.

  • A cut-off time (e.g., 180 seconds) should be established. If the mouse remains on the bar for the entire duration, record the cut-off time as the latency.[8]

  • Perform multiple trials (e.g., 3 trials) for each animal at specific time points post-injection (e.g., 30, 60, and 90 minutes) to assess the time course of the cataleptic effect.[9]

Protocol 3: Assessment of Catalepsy using the Ring Holding Assay

Objective: To provide an alternative method for quantifying catalepsy.

Apparatus:

  • A horizontal wire ring.

Procedure:

  • Ten minutes post-injection with this compound or vehicle, place the mouse on the horizontal wire ring.[6]

  • Observe the mouse for a set period (e.g., 60 seconds).[6]

  • Record the total time the mouse remains completely immobile on the ring.

  • Express the data as a percentage of the total observation time.

Mandatory Visualizations

G cluster_0 This compound Administration cluster_1 Orexin Receptor Signaling cluster_2 Downstream Neuronal Effects cluster_3 Behavioral Outcome This compound This compound OX1R OX1 Receptor This compound->OX1R Antagonism OX2R OX2 Receptor This compound->OX2R Antagonism Gq Gq Protein OX1R->Gq Blocks Activation OX2R->Gq Blocks Activation Gio Gi/o Protein OX2R->Gio Blocks Activation PLC Phospholipase C AC Adenylyl Cyclase Ca_increase ↑ Intracellular Ca2+ cAMP_decrease ↓ cAMP Motor_Nuclei Basal Ganglia & Brain Stem Motor Nuclei Ca_increase->Motor_Nuclei Reduced Excitability cAMP_decrease->Motor_Nuclei Reduced Excitability Dopamine_Modulation Modulation of Dopaminergic Activity Motor_Nuclei->Dopamine_Modulation Motor_Inhibition Inhibition of Motor Output Dopamine_Modulation->Motor_Inhibition Catalepsy Catalepsy Motor_Inhibition->Catalepsy

Caption: Signaling pathway of this compound-induced catalepsy.

G cluster_0 Preparation cluster_1 Administration cluster_2 Post-Dosing cluster_3 Behavioral Testing cluster_4 Data Analysis Drug_Prep Prepare this compound Solution (0.1-10 mg/kg) Dosing Administer this compound or Vehicle (i.p.) to Mice Drug_Prep->Dosing Wait 10-minute Post-Injection Period Dosing->Wait Bar_Test Bar Test (measure latency to descend) Wait->Bar_Test Ring_Test Ring Holding Assay (measure immobility time) Wait->Ring_Test Analysis Compare Catalepsy Duration between Groups Bar_Test->Analysis Ring_Test->Analysis

Caption: Experimental workflow for this compound catalepsy studies.

References

Application Notes and Protocols for Cell-Based Calcium Mobilization Assays Using Tcs 1102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tcs 1102 is a potent and selective dual antagonist for orexin (B13118510) receptor 1 (OX1) and orexin receptor 2 (OX2), which are G protein-coupled receptors (GPCRs) predominantly coupled to the Gq signaling pathway.[1][2][3][4][5] Upon activation by their endogenous ligands, orexin-A or orexin-B, these receptors trigger the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃). IP₃ subsequently binds to its receptors on the endoplasmic reticulum, resulting in the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ serves as a crucial second messenger, initiating a cascade of downstream cellular responses.

The measurement of intracellular calcium mobilization is a widely adopted and robust method for screening and characterizing compounds that modulate the activity of GPCRs. This application note provides a detailed protocol for utilizing this compound as an antagonist in a cell-based calcium mobilization assay to study the pharmacology of orexin receptors.

Principle of the Assay

This assay quantifies the ability of this compound to inhibit the increase in intracellular calcium initiated by an orexin receptor agonist (e.g., Orexin-A). Cells expressing either OX1 or OX2 are pre-loaded with a calcium-sensitive fluorescent dye. The addition of an orexin agonist leads to a rapid increase in intracellular calcium, which is detected as an increase in fluorescence intensity. When cells are pre-incubated with the antagonist this compound, the agonist-induced calcium mobilization is attenuated in a dose-dependent manner. This inhibition is used to determine the potency of this compound.

Technical Data for this compound

PropertyValueReference
Molecular Weight 470.59 g/mol [6]
Formula C₂₇H₂₆N₄O₂S[6]
CAS Number 916141-36-1
Purity ≥98%[2]
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at room temperature

Binding Affinity of this compound

ReceptorKᵢ (nM)Reference
Orexin 1 (OX₁) 3[3][4][5]
Orexin 2 (OX₂) 0.2[3][4][5]

Orexin Receptor Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Orexin_A Orexin-A (Agonist) OXR Orexin Receptor (OX1 or OX2) Orexin_A->OXR Activates Tcs1102 This compound (Antagonist) Tcs1102->OXR Blocks Gq Gq Protein OXR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ (Stored) Ca_cyto Ca²⁺ (Cytosolic) IP3R->Ca_cyto Releases Ca²⁺ Cellular_Response Downstream Cellular Response Ca_cyto->Cellular_Response Initiates Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) Cell_Seeding Seed cells into microplate Incubate_24h Incubate 18-24h Cell_Seeding->Incubate_24h Dye_Loading Load cells with calcium dye Incubate_Dye Incubate 60-90 min Dye_Loading->Incubate_Dye Pre_Incubate Pre-incubate with This compound (15-30 min) Incubate_Dye->Pre_Incubate Prepare_Compounds Prepare this compound and Orexin-A dilutions Prepare_Compounds->Pre_Incubate Read_Fluorescence Measure fluorescence (Baseline -> Add Orexin-A -> Read Peak) Pre_Incubate->Read_Fluorescence Data_Analysis Analyze data and calculate IC50 Read_Fluorescence->Data_Analysis

References

Troubleshooting & Optimization

Tcs 1102 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and experimental use of TCS 1102, a potent dual orexin (B13118510) receptor antagonist.

Troubleshooting Guide

Q1: My this compound is not dissolving or is precipitating out of solution. What should I do?

A1: Solubility issues with this compound can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Verify the Solvent: Ensure you are using a recommended solvent. This compound has high solubility in organic solvents like DMSO and ethanol (B145695).[1] It has very poor solubility in aqueous solutions like PBS.[2]

  • Check Solvent Quality: The purity and water content of your solvent are critical. For DMSO, it is highly recommended to use a new, unopened bottle, as DMSO is hygroscopic (absorbs moisture from the air).[3] Absorbed water can significantly decrease the solubility of the compound.

  • Use Mechanical Assistance: If the compound is slow to dissolve, you can use gentle heating and/or sonication to aid dissolution.[3]

  • Prepare a High-Concentration Stock First: Do not attempt to dissolve this compound directly in an aqueous buffer. First, prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 100 mM in DMSO).[1] You can then dilute this stock solution into your aqueous experimental medium. Be aware that diluting the stock solution too much may cause precipitation.

G start This compound not dissolving? solvent_check Are you using an appropriate solvent? (e.g., high-purity DMSO) start->solvent_check aqueous_check Trying to dissolve directly in aqueous buffer? solvent_check->aqueous_check No mechanical_aid Have you tried gentle heating or sonication? solvent_check->mechanical_aid Yes result_no Issue Persists: - Verify compound purity - Contact supplier aqueous_check->result_no No prep_stock Action: Prepare a concentrated stock in 100% DMSO first, then dilute. aqueous_check->prep_stock Yes result_yes Problem Solved mechanical_aid->result_yes Yes, it dissolved mechanical_aid->result_no No, still not dissolved prep_stock->result_yes

Caption: Troubleshooting flowchart for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) and ethanol are the recommended solvents.[1] this compound is soluble up to 100 mM in both DMSO and ethanol.[1] Some suppliers also report high solubility in DMF (25 mg/mL).[2] For consistency, it is crucial to use high-purity, anhydrous solvents.[3]

Q3: How should I store the solid form of this compound?

A3: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[3] Storage at 4°C is suitable for shorter periods (up to 2 years).[3] One supplier suggests room temperature storage for the solid.[1] Always refer to the certificate of analysis provided by your specific supplier for the most accurate storage information.

Q4: How should I store stock solutions of this compound?

A4: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[3]

Q5: What is the mechanism of action for this compound?

A5: this compound is a potent and dual antagonist of orexin receptor 1 (OX1) and orexin receptor 2 (OX2).[1][2] It has a high affinity for both receptors, with reported Ki values of 3 nM for OX1 and 0.2 nM for OX2.[1][3] By blocking these receptors, it inhibits the signaling pathways activated by orexin-A and orexin-B.

G cluster_0 Orexin Peptides cluster_1 Orexin Receptors OrexinA Orexin-A OX1R OX1R OrexinA->OX1R OX2R OX2R OrexinA->OX2R OrexinB Orexin-B OrexinB->OX1R OrexinB->OX2R Signaling Downstream Signaling OX1R->Signaling OX2R->Signaling TCS1102 This compound TCS1102->OX1R TCS1102->OX2R

Caption: this compound acts as an antagonist, blocking orexin receptors.

Quantitative Solubility Data

The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes reported solubility data.

SolventMax Concentration (mg/mL)Max Concentration (mM)Source(s)
DMSO≥ 100 mg/mL212.50 mM[3]
DMSO47.06 mg/mL100 mM[1]
DMSO14 mg/mL~29.7 mM[2]
DMSO2 mg/mL~4.25 mM[4]
Ethanol47.06 mg/mL100 mM[1]
Ethanol10 mg/mL~21.2 mM[2]
DMF25 mg/mL~53.1 mM[2]
DMF:PBS (pH 7.2) (1:10)0.09 mg/mL~0.19 mM[2]

Note: The molecular weight of this compound is 470.59 g/mol .[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 100 mM in DMSO)

This protocol is for preparing a stock solution for in vitro use.

  • Weigh the Compound: Accurately weigh the required mass of this compound powder. For example, to make 1 mL of a 10 mM solution, you would need 4.71 mg. For 100 mM, you would need 47.1 mg. Always use the batch-specific molecular weight found on the vial or Certificate of Analysis.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex the solution thoroughly. If necessary, use gentle warming in a water bath or brief sonication to ensure the compound is fully dissolved.[3]

  • Store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[3]

Protocol 2: Preparation of a Dosing Solution for In Vivo Use

This protocol describes the preparation of a dosing solution using a co-solvent vehicle, which is necessary for administration in animals.

  • Prepare Stock: First, prepare a concentrated stock solution in 100% DMSO as described in Protocol 1 (e.g., 25 mg/mL).

  • Vehicle Preparation (Example): A common vehicle for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .[3]

  • Dilution Steps: To prepare 1 mL of a final solution at 2.5 mg/mL, follow these steps sequentially[3]: a. Take 100 µL of your 25 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix again until the solution is clear. d. Finally, add 450 µL of saline and mix to bring the total volume to 1 mL.

  • Final Check: Ensure the final solution is a clear, homogenous solution before administration. If precipitation occurs, the formulation may need to be adjusted. This specific protocol yields a clear solution of at least 2.5 mg/mL (5.31 mM).[3]

G cluster_0 Protocol 1: Stock Solution cluster_1 Protocol 2: In Vivo Working Solution weigh 1. Weigh this compound Powder add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve store 4. Aliquot and Store at -80°C dissolve->store start_stock Start with DMSO Stock (from Protocol 1) add_peg 1. Add PEG300 and mix start_stock->add_peg add_tween 2. Add Tween-80 and mix add_peg->add_tween add_saline 3. Add Saline and mix add_tween->add_saline final_solution Final Dosing Solution (Clear) add_saline->final_solution

Caption: Workflow for preparing this compound stock and in vivo solutions.

References

Optimizing Tcs 1102 Dosage for Behavioral Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tcs 1102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for behavioral experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective dual orexin (B13118510) receptor antagonist (DORA). It exhibits high affinity for both the orexin-1 (OX1) and orexin-2 (OX2) receptors, with Ki values of 3 nM and 0.2 nM, respectively.[1][2][3][4] By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to these receptors, this compound reduces wakefulness and can modulate various behaviors regulated by the orexin system, including feeding, anxiety, and reward-seeking.[3][4]

Q2: What is the recommended starting dose for this compound in rodent behavioral studies?

A2: The optimal dose of this compound is highly dependent on the specific behavioral paradigm, the species and strain of the animal, and the route of administration. Based on published literature, a general starting point for intraperitoneal (i.p.) administration in rats is in the range of 10-20 mg/kg.[2] For intracerebroventricular (i.c.v.) administration in rats, doses in the range of 10-30 µg have been used.[5] It is strongly recommended to conduct a pilot dose-response study to determine the most effective dose for your specific experimental conditions.

Q3: How should this compound be prepared for in vivo administration?

A3: this compound is soluble in DMSO and ethanol (B145695).[3] For intraperitoneal (i.p.) injections, a common vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][7][8] It is crucial to ensure the compound is fully dissolved. Gentle warming and sonication can aid in dissolution. Always prepare fresh solutions for in vivo experiments and visually inspect for any precipitation before administration.

Q4: What is the pharmacokinetic profile of this compound and what are the implications for experimental design?

A4: this compound is brain penetrant.[3][4] However, it has a very short half-life in rats, reported to be approximately 0.3 hours (18 minutes) following i.p. administration.[2] This rapid clearance is a critical factor to consider when designing experiments. The timing of administration relative to the behavioral test is crucial to ensure the compound is active during the desired window. For many behavioral tests, administration 30 minutes prior to the test has been shown to be effective.[2]

Q5: Are there any known off-target effects or potential adverse effects of this compound?

A5: this compound is reported to be highly selective for the orexin receptors.[1] As a dual orexin receptor antagonist, its primary effects are related to the blockade of orexin signaling. At higher doses, or in the presence of strong rewarding stimuli, DORAs have the potential to induce cataplexy-like behavior in mice.[5] The most commonly reported side effect of DORAs in humans is next-day somnolence.[9] Close observation of the animals for any signs of excessive sedation or unusual motor behavior is recommended, especially during dose-finding studies.

Data Presentation

Table 1: Summary of this compound Dosages in Rodent Behavioral Studies
Behavioral Assay Species/Strain Route of Administration Dosage Range Key Findings Reference(s)
Fear & AnxietyRat (Sprague-Dawley)i.p.10-20 mg/kgDecreased fear and anxiety[1][2]
LocomotionRati.p.15-100 mg/kgDose-dependent inhibition of locomotion[2]
Feeding BehaviorRati.p.Not specifiedBlocks orexin-A mediated increases in feeding[3][4]
Nicotine SeekingRati.c.v.10-30 µgNo significant effect on reinstatement[5]
SleepMouseOralNot specified for this compoundOther DORAs increase NREM and REM sleep[5][10]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile injectable grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the body weight of the animals.

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a final solution for injection, you might first create a concentrated stock in DMSO.

  • Sequentially add the vehicle components. A recommended procedure for a 1 mL final volume is as follows:[6][7][8] a. To a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the this compound/DMSO stock solution and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex again until the solution is homogenous. d. Add 450 µL of sterile saline to reach the final volume of 1 mL.

  • Ensure complete dissolution. If any precipitation is observed, gentle warming or sonication may be used to aid dissolution. The final solution should be clear.

  • Administer the solution immediately after preparation. It is recommended to prepare the formulation fresh for each experiment.

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[11][12][13][14][15]

  • Drug Administration: Administer this compound or vehicle control via the chosen route (e.g., i.p.). A pre-treatment time of 30 minutes is often appropriate given the compound's pharmacokinetics.[2]

  • Test Session: Place the animal in the center of the maze, facing an open arm.[12] Allow the animal to explore the maze for a 5-minute session.[11][12][13]

  • Data Recording: Record the session using a video camera and tracking software to measure parameters such as time spent in the open and closed arms, and the number of entries into each arm.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[11]

Mandatory Visualization

Orexin_Signaling_Pathway cluster_receptor Orexin Receptors cluster_gprotein G-Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers OX1R OX1R Gq Gq OX1R->Gq OX2R OX2R OX2R->Gq Gi Gi OX2R->Gi PLC PLC Gq->PLC PLA2 PLA2 Gq->PLA2 PLD PLD Gq->PLD IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Neuronal_Excitation Neuronal Excitation (Wakefulness, etc.) Ca2->Neuronal_Excitation OrexinA Orexin-A OrexinA->OX1R OrexinA->OX2R OrexinB Orexin-B OrexinB->OX2R Tcs1102 This compound Tcs1102->OX1R Tcs1102->OX2R

Caption: Orexin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis pilot_study Pilot Dose-Response Study (e.g., 5, 10, 20 mg/kg i.p.) start->pilot_study select_dose Select Optimal Dose (Efficacy vs. Side Effects) pilot_study->select_dose main_exp Main Behavioral Experiment select_dose->main_exp data_acq Data Acquisition & Blinding main_exp->data_acq data_analysis Data Analysis data_acq->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for this compound behavioral studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable behavioral effect 1. Insufficient Dose: The administered dose may be too low to elicit a response. 2. Poor Bioavailability: The compound may not be reaching the target in sufficient concentrations. 3. Timing of Administration: Due to its short half-life, the compound may be cleared before the behavioral test.1. Conduct a Dose-Response Study: Test a range of higher doses. 2. Optimize Vehicle Formulation: Ensure the compound is fully dissolved. Consider alternative administration routes if necessary. 3. Adjust Administration Time: Administer this compound closer to the start of the behavioral test (e.g., 15-30 minutes prior).
High variability in behavioral responses 1. Inconsistent Drug Administration: Variations in injection volume or technique. 2. Animal-to-Animal Variability: Differences in metabolism, age, or weight. 3. Environmental Factors: Inconsistent handling, noise, or lighting.1. Standardize Procedures: Ensure all experimenters use the same technique for drug preparation and administration. 2. Increase Sample Size: A larger 'n' can help to overcome individual variability. Ensure animals are age and weight-matched. 3. Control Experimental Environment: Maintain consistent conditions for all animals. Handle animals consistently and allow for adequate habituation.
Unexpected sedative effects 1. Dose is too high: High doses of orexin antagonists can cause sedation. 2. Interaction with other factors: The sedative effect might be more pronounced depending on the time of day (e.g., during the animal's active phase).1. Reduce the Dose: Lower the dose to a level that produces the desired behavioral effect without excessive sedation. 2. Consider Circadian Rhythms: Be mindful of the animal's light/dark cycle and its impact on baseline activity levels.
Precipitation of this compound in the vehicle 1. Low Solubility: The concentration of this compound may exceed its solubility in the prepared vehicle. 2. Improper Preparation: The order of adding solvents or insufficient mixing can lead to precipitation.1. Check Solubility Limits: Ensure the target concentration is within the known solubility limits for the chosen vehicle. 2. Follow Preparation Protocol Carefully: Add solvents in the correct order and use vortexing/sonication to ensure complete dissolution. Prepare fresh on the day of the experiment.

References

TCS 1102 Technical Support Center: Stability in Solution for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of TCS 1102 in solution, particularly for long-term experimental studies. Researchers, scientists, and drug development professionals can use this information to ensure the reliable performance of this compound in their assays.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used.[1][2][3] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM or higher in 100% DMSO, which can then be further diluted for your experiments.

For storage, different suppliers provide slightly varied recommendations. However, a general consensus for optimal long-term stability of stock solutions is as follows:

Storage TemperatureDuration
-80°CUp to 2 years[4]
-20°CUp to 1 year[4]

It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.

Q2: What is the recommended solvent for preparing working solutions of this compound?

A2: The choice of solvent for your working solution will depend on your specific experimental setup. For in vitro studies, the DMSO stock solution is typically diluted into aqueous buffers or cell culture media. It is crucial to ensure that the final concentration of DMSO in your assay is low (generally <0.1%) to avoid solvent-induced artifacts. For in vivo applications, specific formulations are required, such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[4]

Q3: Is this compound stable in aqueous solutions or cell culture media for long-term studies?

A3: Currently, there is limited publicly available data on the long-term stability of this compound in aqueous solutions or cell culture media. The stability of a compound in such media can be influenced by several factors, including pH, temperature, presence of serum proteins, and other media components. Therefore, for long-term studies (e.g., several days of continuous cell exposure), it is highly recommended to experimentally validate the stability of this compound in your specific experimental conditions. A protocol for assessing stability is provided in the "Experimental Protocols" section.

Q4: Can I store working solutions of this compound?

A4: It is generally not recommended to store working solutions of this compound in aqueous buffers or cell culture media for extended periods. For optimal results and to minimize potential degradation, it is best practice to prepare fresh working solutions from your frozen stock solution immediately before each experiment.[4] If short-term storage is unavoidable, it should be at 2-8°C and for the shortest possible duration, after validating that no significant loss of activity occurs under these conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in working solution - The solubility of this compound in your aqueous buffer or media has been exceeded.- The final DMSO concentration is too low to maintain solubility.- Ensure the final concentration of this compound does not exceed its solubility limit in the final solution.- If possible, slightly increase the final DMSO concentration, ensuring it remains non-toxic to your cells.- Prepare the working solution by adding the stock solution to the aqueous buffer/media while vortexing to ensure rapid and even dispersion.
Inconsistent or loss of inhibitory activity in long-term experiments - Degradation of this compound in the experimental medium over time.- Perform a stability study of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section).- Consider replenishing the medium with freshly prepared this compound at regular intervals during the long-term experiment.- Prepare fresh working solutions for each experiment and avoid using stored aqueous solutions.
Variability between experiments - Inconsistent preparation of this compound solutions.- Use of stock solutions that have undergone multiple freeze-thaw cycles.- Standardize the protocol for preparing working solutions.- Use single-use aliquots of the stock solution to avoid freeze-thaw cycles.

Experimental Protocols

Protocol: Assessing the Long-Term Stability of this compound in Experimental Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.

1. Preparation of Stability Samples: a. Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use in your long-term experiments. b. Prepare a "time zero" sample by immediately processing a portion of this solution as described in step 3. c. Aliquot the remaining solution into sterile, sealed tubes for each time point you wish to assess (e.g., 24h, 48h, 72h). d. Incubate these tubes under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).

2. Sample Collection: a. At each designated time point, retrieve one aliquot of the this compound-containing medium. b. If the medium contains cells or other debris, centrifuge the sample and collect the supernatant.

3. Analysis of this compound Concentration: a. The concentration of intact this compound in each sample should be determined using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. These methods can separate the parent compound from any potential degradation products.

4. Data Analysis: a. Compare the concentration of this compound at each time point to the "time zero" sample. b. A significant decrease in the concentration of the parent compound over time indicates instability.

Visualizations

experimental_workflow Experimental Workflow: Assessing this compound Stability prep Prepare this compound in Experimental Medium t0 Analyze 'Time Zero' Sample (HPLC/LC-MS) prep->t0 incubate Incubate Samples at Experimental Conditions (e.g., 37°C, 5% CO2) prep->incubate compare Compare Concentrations to 'Time Zero' t0->compare tp Collect Samples at Various Time Points (e.g., 24h, 48h, 72h) incubate->tp analyze Analyze Samples (HPLC/LC-MS) tp->analyze analyze->compare conclusion Determine Stability and Need for Replenishment compare->conclusion

Caption: Workflow for assessing this compound stability in solution.

signaling_pathway Hypothetical Signaling Pathway for a CXCR4 Antagonist cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 Receptor G_protein G-protein CXCR4->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Transcription_Factor Transcription Factor Activation PKC->Transcription_Factor Ca_release->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 TCS1102 This compound (Antagonist) TCS1102->CXCR4

Caption: Hypothetical CXCR4 signaling pathway antagonized by this compound.

References

Troubleshooting inconsistent results with Tcs 1102 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tcs 1102 in in vivo experiments. Our aim is to help you address common challenges and achieve more consistent and reliable results.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound, providing potential causes and actionable solutions.

Issue 1: High Variability or Lack of Efficacy in Behavioral Studies

Question: We are observing high variability between animals or a general lack of expected behavioral effects after administering this compound. What could be the cause?

Answer: Inconsistent behavioral results with this compound can stem from several factors, ranging from compound preparation to experimental design. Below is a step-by-step guide to troubleshoot this issue.

Potential Causes and Solutions:

  • Improper Vehicle Preparation or Compound Solubility: this compound is poorly soluble in aqueous solutions. Incomplete dissolution or precipitation of the compound upon injection can lead to inconsistent dosing.

    • Solution: Utilize a validated vehicle formulation. A commonly used vehicle for this compound is a multi-component system designed to enhance solubility. It is recommended to prepare the working solution fresh for each experiment.[1] If precipitation is observed, gentle heating and/or sonication can aid dissolution.[1]

  • Suboptimal Dose Selection: The effective dose of this compound can vary depending on the animal model, administration route, and the specific behavioral paradigm being investigated.

    • Solution: Conduct a dose-response study to determine the optimal dose for your specific experimental conditions. Published studies have used a range of doses in rats, from 10 mg/kg to 100 mg/kg via intraperitoneal (i.p.) injection for different behavioral endpoints.[1][2]

  • Variability in Drug Administration: Inconsistent injection technique, particularly for i.p. administration, can lead to variable absorption and bioavailability.

    • Solution: Ensure all personnel are properly trained in the chosen administration technique. For i.p. injections, ensure the compound is delivered into the peritoneal cavity and not into the intestines or other organs.

  • Animal Strain and Individual Differences: The genetic background of the animal model can influence the expression of orexin (B13118510) receptors and the overall response to this compound. Individual differences in metabolism and physiology can also contribute to variability.

    • Solution: Use a consistent and well-characterized animal strain. Increase the sample size per group to account for individual variability. Report the strain, sex, and age of the animals in all publications.

Issue 2: Unexpected or Off-Target Effects

Question: We are observing unexpected behavioral or physiological effects that don't seem to be directly related to orexin receptor antagonism. Could this compound have off-target effects?

Answer: While this compound is a potent and selective dual orexin receptor antagonist, the possibility of off-target effects, particularly at higher doses, cannot be entirely ruled out.[3][4]

Potential Causes and Solutions:

  • High Compound Dose: At high concentrations, the selectivity of small molecule inhibitors can decrease, leading to interactions with other receptors or enzymes.

    • Solution: If using a high dose of this compound, consider reducing the dose to the lower end of the effective range determined in your dose-response studies.

  • Interaction with Other Receptors: While this compound has high affinity for orexin receptors, comprehensive screening against a wide panel of other receptors may not be publicly available.

    • Solution: To confirm that the observed effects are mediated by orexin receptors, consider conducting rescue experiments. This could involve co-administration of an orexin receptor agonist or using orexin receptor knockout animals if available.

  • Metabolites of this compound: The in vivo metabolism of this compound could produce active metabolites with their own pharmacological profiles.

    • Solution: If unexpected effects are persistent and significant, pharmacokinetic studies that characterize the metabolite profile of this compound in your animal model may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: A commonly used and effective vehicle for this compound involves a multi-component solvent system to ensure solubility. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to prepare this solution by sequentially adding and mixing each component.[1] Another option for some applications is a solution of 10% DMSO and 90% corn oil.[1]

Q2: What is the recommended storage condition for this compound?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] For stock solutions, storage at -80°C is recommended for up to 2 years, and at -20°C for up to 1 year.[1] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q3: Is this compound brain penetrant?

A3: Yes, this compound has been shown to have excellent blood-brain barrier penetrability.[1][2] This makes it suitable for in vivo studies targeting central orexin receptors.

Q4: What are the known pharmacokinetic properties of this compound?

A4: this compound demonstrates moderate bioavailability in rats.[1] Its ability to penetrate the brain is a key feature for its use in neuroscience research.[1][2]

Q5: What are the reported in vivo effects of this compound?

A5: In vivo studies have shown that this compound can inhibit locomotion, block increases in feeding behavior, and decrease fear and anxiety in rats.[1][2]

Data Presentation

Table 1: this compound Technical Data

PropertyValueReference
Molecular Weight 470.59 g/mol [5][6]
Formula C₂₇H₂₆N₄O₂S[5][6]
Purity ≥98%[5][7]
Solubility (DMSO) ≥ 100 mg/mL[1]
Solubility (Ethanol) 10 mg/ml[2]
Storage (Powder) -20°C[1]

Table 2: In Vivo Dosage of this compound in Rats (Intraperitoneal Administration)

Behavioral EndpointDose Range (mg/kg)Reference
Locomotion Inhibition 15 - 100[1]
Fear and Anxiety Reduction 10 - 20[1][2]

Experimental Protocols

Detailed Methodology for Vehicle Preparation

This protocol describes the preparation of a common vehicle for the in vivo administration of this compound.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution: First, prepare a stock solution of this compound in DMSO. For example, to make a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing.

  • Sequential Addition of Solvents: To prepare the final working solution, add the solvents in the following order, mixing thoroughly after each addition:

    • Add the required volume of the this compound stock solution to a sterile tube.

    • Add 4 parts PEG300 for every 1 part of the DMSO stock solution. Vortex to mix.

    • Add 0.5 parts Tween-80. Vortex to mix.

    • Add 4.5 parts saline to reach the final volume. Vortex thoroughly.

  • Final Concentration Example: To prepare a 1 mL working solution with a final this compound concentration of 2.5 mg/mL, you would mix:

    • 100 µL of 25 mg/mL this compound in DMSO

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of Saline

  • Ensure Clarity: The final solution should be clear. If any precipitation or phase separation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]

  • Vehicle Control: Prepare a vehicle control solution by following the same procedure but omitting the this compound stock solution (i.e., use pure DMSO in its place).

Mandatory Visualization

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A Orexin-B Orexin_Neuron->Orexin_A_B Release OX1R OX1 Receptor Gq Gq OX1R->Gq OX2R OX2 Receptor OX2R->Gq PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation Orexin_A_B->OX1R Orexin_A_B->OX2R Tcs1102 This compound Tcs1102->OX1R Antagonist Tcs1102->OX2R Antagonist

Caption: this compound antagonizes Orexin-A and Orexin-B at OX1 and OX2 receptors.

experimental_workflow start Start acclimatization Animal Acclimatization start->acclimatization randomization Randomization into Groups acclimatization->randomization vehicle_prep Vehicle/Tcs 1102 Preparation randomization->vehicle_prep administration Administration (e.g., i.p.) vehicle_prep->administration behavioral_testing Behavioral Testing administration->behavioral_testing data_collection Data Collection behavioral_testing->data_collection data_analysis Data Analysis data_collection->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vivo studies using this compound.

troubleshooting_logic start Inconsistent Results Observed check_vehicle Check Vehicle Preparation and Compound Solubility start->check_vehicle check_dose Review Dose-Response start->check_dose check_admin Verify Administration Technique start->check_admin check_strain Consider Animal Strain and Individual Variation start->check_strain solution_vehicle Use Validated Vehicle Protocol check_vehicle->solution_vehicle solution_dose Conduct Dose-Response Study check_dose->solution_dose solution_admin Standardize Administration check_admin->solution_admin solution_strain Increase N, Use Consistent Strain check_strain->solution_strain

References

Technical Support Center: Minimizing Off-Target Effects of TCS 1102

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of TCS 1102, a potent dual orexin (B13118510) receptor antagonist. By implementing the strategies and protocols outlined below, researchers can enhance the specificity of their experiments and ensure the reliability of their data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2][3][4][5][6][7] It exhibits high affinity for these receptors, with Ki values of 3 nM for OX1R and 0.2 nM for OX2R.[1][3][4][7] Orexin receptors are G-protein coupled receptors that play a crucial role in regulating arousal, wakefulness, and appetite.

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended targets (OX1R and OX2R). These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational relevance. Minimizing off-target effects is critical for obtaining accurate and reproducible data.

Q3: How can I proactively minimize off-target effects in my experimental design?

Several strategies can be employed to reduce the likelihood of off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Approaches: Use alternative methods to validate your findings. This could include using another orexin receptor antagonist with a different chemical structure or employing genetic approaches like siRNA or CRISPR-Cas9 to knock down the orexin receptors.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This guide provides a systematic approach to troubleshooting potential off-target effects in your experiments with this compound.

Scenario 1: Inconsistent results between different cell lines.

  • Possible Cause: The expression levels of on-target (OX1R, OX2R) or off-target proteins may vary between cell lines.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression of OX1R and OX2R in your cell lines of interest using techniques like qPCR or Western blotting.

    • Perform Dose-Response Curves: Generate dose-response curves for this compound in each cell line to determine the EC50/IC50. A significant shift in potency may indicate differing target or off-target expression.

    • Consider Off-Target Profiling: If inconsistencies persist, consider performing an unbiased off-target screening assay, such as a kinase panel or a broader receptor profiling service.

Scenario 2: Observed phenotype does not match known orexin signaling pathways.

  • Possible Cause: The observed effect may be due to the modulation of an unknown off-target.

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough literature search to see if similar unexpected phenotypes have been reported for other orexin antagonists.

    • Target Validation: Use genetic methods (siRNA, CRISPR-Cas9) to knock down OX1R and OX2R. If the phenotype persists in the absence of the intended targets, it is likely an off-target effect.

    • Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm direct binding of this compound to OX1R and OX2R in your cellular model. This can also be adapted to identify novel binding partners.

Quantitative Data Summary

Table 1: On-Target Affinity of this compound

TargetKi (nM)
Orexin Receptor 1 (OX1R)3
Orexin Receptor 2 (OX2R)0.2

Data compiled from multiple sources.[1][3][4][7]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its target proteins (OX1R and OX2R) in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control (e.g., DMSO).

  • Heat Challenge: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein (OX1R or OX2R) using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the target proteins (OX1R and OX2R) recapitulates the phenotype observed with this compound treatment.

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the genes encoding OX1R and OX2R into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells and select for successfully transfected cells.

  • Clonal Isolation: Isolate single-cell clones.

  • Knockout Validation: Verify the knockout of OX1R and OX2R at the genomic, mRNA, and protein levels.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound. If the phenotype is absent in the knockout cells, it provides strong evidence that the effect of this compound is on-target.

Visualizations

Orexin_Signaling_Pathway Orexin_A_B Orexin-A / Orexin-B OX1R OX1R Orexin_A_B->OX1R OX2R OX2R Orexin_A_B->OX2R Gq Gq OX1R->Gq OX2R->Gq Gi_Go Gi/Go OX2R->Gi_Go PLC PLC Gq->PLC AC AC Gi_Go->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA TCS1102 This compound TCS1102->OX1R TCS1102->OX2R

Caption: Simplified Orexin Signaling Pathway and the inhibitory action of this compound.

Off_Target_Workflow start Start: Observe Phenotype with this compound dose_response Perform Dose-Response Curve start->dose_response lowest_effective_conc Use Lowest Effective Concentration dose_response->lowest_effective_conc orthogonal_validation Orthogonal Validation lowest_effective_conc->orthogonal_validation target_engagement Confirm Target Engagement (CETSA) lowest_effective_conc->target_engagement genetic_validation Genetic Validation (CRISPR/siRNA) orthogonal_validation->genetic_validation structural_analog Use Structurally Different Antagonist orthogonal_validation->structural_analog data_interpretation Interpret Data genetic_validation->data_interpretation structural_analog->data_interpretation target_engagement->data_interpretation off_target_screen Consider Off-Target Screening off_target_screen->data_interpretation data_interpretation->off_target_screen conclusion Conclusion: On-Target or Off-Target Effect data_interpretation->conclusion

Caption: Experimental workflow for identifying and validating off-target effects of this compound.

Logical_Relationship cluster_evidence Lines of Evidence phenotype Observed Phenotype tcs1102 This compound Treatment phenotype->tcs1102 crispr CRISPR Knockout of OX1R/2R phenotype->crispr other_antagonist Different Orexin Antagonist phenotype->other_antagonist on_target On-Target Effect tcs1102->on_target Phenotype observed off_target Off-Target Effect tcs1102->off_target Phenotype observed crispr->on_target Phenotype recapitulated crispr->off_target Phenotype NOT recapitulated other_antagonist->on_target Phenotype observed other_antagonist->off_target Phenotype NOT observed

Caption: Logical relationship for determining on-target vs. off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Tcs 1102 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tcs 1102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of the dual orexin (B13118510) receptor antagonist, this compound, in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Troubleshooting Guide: Common Bioavailability Issues with this compound

This guide addresses specific issues that may arise during in vivo experiments with this compound and offers potential solutions.

Observed Problem Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals. - Incomplete dissolution of this compound in the vehicle. - Precipitation of the compound upon administration. - Inconsistent dosing technique (e.g., oral gavage).- Ensure complete solubilization of this compound in the chosen vehicle. Sonication or gentle heating may aid dissolution. - Prepare fresh formulations for each experiment and visually inspect for any precipitation before dosing. - Refine the dosing procedure to ensure consistency across all animals. For oral gavage, ensure the compound is delivered directly to the stomach.
Low or undetectable plasma concentrations after oral administration. - Poor aqueous solubility of this compound. - Rapid first-pass metabolism in the gut wall or liver. - Efflux by transporters such as P-glycoprotein (P-gp).- Employ a more sophisticated formulation strategy to enhance solubility (see detailed protocols below). - Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls). - Although this compound is reported to be a poor P-gp substrate, if efflux is suspected, co-administration with a P-gp inhibitor could be investigated.
Precipitation of this compound in the formulation upon standing. - Supersaturation of the vehicle. - Temperature changes affecting solubility.- Prepare formulations as close to the time of administration as possible. - If using a co-solvent system, ensure the final concentration of this compound is below its saturation point in the complete vehicle. - Store the formulation at a constant temperature.
Unexpectedly low brain tissue concentrations despite reported brain penetrance. - Inefficient transport across the blood-brain barrier in the specific animal model or strain. - Rapid efflux from the central nervous system.- Confirm the integrity of the blood-brain barrier in your animal model. - Increase the plasma concentration through bioavailability enhancement techniques to create a larger concentration gradient.

Frequently Asked Questions (FAQs)

Q1: What is the reported bioavailability of this compound?

A1: this compound is reported to have "moderate" bioavailability in rats.[1] While a specific percentage is not publicly available in the literature, this suggests that a significant portion of the orally administered dose does not reach systemic circulation.

Q2: What is the solubility of this compound?

A2: this compound is soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM).[2] Its aqueous solubility is low, which is a likely contributor to its moderate oral bioavailability.

Q3: Are there any established formulation protocols for in vivo use of this compound?

A3: Yes, two vehicle formulations have been reported to achieve a clear solution of this compound at concentrations of at least 2.5 mg/mL:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Protocol 2: 10% DMSO, 90% Corn Oil

Q4: What are the primary strategies to improve the bioavailability of a compound like this compound?

A4: The main approaches for enhancing the bioavailability of poorly soluble compounds like this compound include:

  • Formulation with co-solvents and surfactants: To increase the solubility in the dosing vehicle.

  • Lipid-based drug delivery systems (LBDDS): Such as self-emulsifying drug delivery systems (SEDDS), which can improve absorption by utilizing lipid absorption pathways.

  • Particle size reduction: Micronization or nanosizing increases the surface area for dissolution.

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix in a non-crystalline state can enhance solubility and dissolution rate.

Q5: How does the route of administration affect the bioavailability of this compound?

A5: Intraperitoneal (i.p.) administration, as cited in several studies, bypasses first-pass metabolism in the liver, which can lead to higher and more consistent systemic exposure compared to oral administration.[2] Oral (p.o.) administration is subject to dissolution, absorption, and first-pass metabolism, all of which can reduce bioavailability.

Quantitative Data: Pharmacokinetics of Dual Orexin Receptor Antagonists

Compound Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%) Reference
Almorexant100~1,200~1.5~6,00011.2[2]
Suvorexant10~800~1.0~3,100~35[2]
Lemborexant10~300~1.5~1,500Not Reported[2]

Disclaimer: This data is for comparative purposes only and does not represent the pharmacokinetic profile of this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation

This protocol is based on a commonly used vehicle for poorly soluble compounds and is similar to a reported formulation for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Sterile saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder.

  • Add DMSO to the powder to create a stock solution (e.g., 10% of the final volume). Vortex or sonicate until fully dissolved.

  • In a separate tube, prepare the vehicle by mixing PEG300 (40% of final volume), Tween-80 (5% of final volume), and saline (45% of final volume).

  • Slowly add the this compound stock solution from step 2 to the vehicle from step 3 while vortexing to ensure rapid and complete mixing.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Administer to animals immediately after preparation.

Protocol 2: In Vivo Pharmacokinetic Study Design

This protocol outlines a basic design for a pharmacokinetic study in rats to evaluate a new formulation of this compound.

Animal Model:

  • Male Sprague-Dawley rats (250-300g)

Experimental Groups (n=4-6 per group):

  • Group A (Intravenous): this compound (e.g., 1 mg/kg) in a suitable IV formulation (e.g., 10% DMSO, 90% saline) to determine clearance and volume of distribution.

  • Group B (Oral - Reference Formulation): this compound (e.g., 10 mg/kg) in a standard vehicle (e.g., 10% DMSO, 90% Corn Oil).

  • Group C (Oral - Test Formulation): this compound (e.g., 10 mg/kg) in the new formulation to be evaluated.

Procedure:

  • Fast animals overnight with free access to water.

  • Administer this compound to each group via the specified route.

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process blood to collect plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.

Visualizations

signaling_pathway cluster_formulation Bioavailability Enhancement Strategy cluster_pk Pharmacokinetic Outcome Tcs_1102 This compound (Poorly Soluble) Formulation Improved Formulation (e.g., Co-solvents, LBDDS) Tcs_1102->Formulation Dissolution Enhanced Dissolution in GI Tract Formulation->Dissolution Absorption Increased Absorption Across Gut Wall Dissolution->Absorption Systemic_Circulation Higher Plasma Concentration Absorption->Systemic_Circulation Brain Increased Brain Penetration Systemic_Circulation->Brain Efficacy Improved In Vivo Efficacy Brain->Efficacy experimental_workflow cluster_prep Formulation & Dosing cluster_sampling Sample Collection cluster_analysis Analysis & Outcome Formulation Prepare this compound Formulation Dosing Administer to Animal Models (e.g., Rats, p.o.) Formulation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Processing Process Blood to Plasma Blood_Collection->Plasma_Processing LCMS LC-MS/MS Analysis of Plasma Samples Plasma_Processing->LCMS PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC) LCMS->PK_Analysis Bioavailability Determine Oral Bioavailability PK_Analysis->Bioavailability

References

Technical Support Center: TCS 1102 Pharmacokinetics in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the pharmacokinetic properties of TCS 1102 in rats. This resource includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative pharmacokinetic data for dual orexin (B13118510) receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life and clearance of this compound in rats?

A: To date, specific quantitative data for the half-life and clearance of this compound in rats has not been published in peer-reviewed literature. While some sources describe it as having "moderate bioavailability" in rats, precise numerical values for its pharmacokinetic parameters are not available. For comparative purposes, please refer to the data table of other dual orexin receptor antagonists in this guide.

Q2: How should I formulate this compound for intraperitoneal (IP) administration in rats?

A: this compound is soluble in various solvents. A common formulation for in vivo studies in rats involves dissolving it in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a suspension in 0.5% methylcellulose. The final formulation should be a clear solution or a homogenous suspension to ensure accurate dosing.

Q3: What is the mechanism of action of this compound?

A: this compound is a potent and selective dual orexin receptor antagonist (DORA). It competitively binds to both orexin 1 (OX1) and orexin 2 (OX2) receptors, blocking the binding of the endogenous neuropeptides orexin-A and orexin-B. This inhibition of orexin signaling leads to a reduction in wakefulness and promotion of sleep.

Q4: What are the expected effects of this compound in rat behavioral models?

A: In rats, this compound has been shown to reduce locomotor activity, which is consistent with its sleep-promoting effects. It is used in preclinical models to study the role of the orexin system in sleep, arousal, and other physiological processes.

Troubleshooting Guide for Rat Pharmacokinetic Studies

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals Inaccurate dosing, variability in absorption from the IP space, stress affecting animal physiology.Ensure accurate and consistent dosing technique. For IP injections, ensure the needle is correctly placed in the peritoneal cavity. Minimize stress during handling and dosing. Consider using a consistent fasting period before dosing.
Low or no detectable drug in plasma Poor solubility of the compound in the formulation, rapid metabolism or clearance, analytical method not sensitive enough.Re-evaluate the formulation to ensure the compound is fully dissolved or uniformly suspended. Check for potential rapid metabolism by performing in vitro metabolic stability assays. Validate the bioanalytical method to ensure it has the required sensitivity (Lower Limit of Quantification).
Inconsistent results across different studies Differences in animal strain, age, or sex. Variations in experimental protocols (e.g., fed vs. fasted state, time of day of dosing).Standardize the animal model and experimental conditions across all studies. Clearly document all experimental parameters.
Hemolysis in blood samples Improper blood collection technique, excessive force during sample collection.Use appropriate needle gauge and collection technique. For tail vein sampling, ensure the vein is properly dilated. For terminal cardiac puncture, ensure a clean and swift procedure.

Data Presentation: Comparative Pharmacokinetics of Dual Orexin Receptor Antagonists in Rats

As specific data for this compound is unavailable, this table summarizes the pharmacokinetic parameters of other dual orexin receptor antagonists in rats to provide a comparative context.

Compound Dose and Route Tmax (h) t½ (h) Clearance (mL/min/kg) Bioavailability (%)
Suvorexant 10 mg/kg, oral~0.5~6.9Not ReportedNot Reported
Lemborexant 10 mg/kg, oral0.83 - 2.0~110 (total radioactivity)Not Reported>70%
Daridorexant 30 mg/kg, oral~1.0Not ReportedNot ReportedNot Reported

Note: The provided values are compiled from different studies and experimental conditions may vary. This table should be used for comparative reference only.

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in Rats
  • Formulation Preparation:

    • Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

    • Dissolve this compound in the vehicle to the desired concentration (e.g., 10 mg/mL).

    • Ensure the final solution is clear and free of precipitation. Gentle warming or sonication may be used to aid dissolution.

  • Dosing Procedure:

    • Use male Sprague-Dawley rats (250-300 g).

    • Acclimatize the animals for at least 3 days before the experiment.

    • Fast the animals overnight with free access to water.

    • Administer the this compound formulation via intraperitoneal (IP) injection at a volume of 1 mL/kg.

    • For IP injection, restrain the rat and inject into the lower right quadrant of the abdomen to avoid the cecum.

Protocol 2: Blood Sampling for Pharmacokinetic Analysis
  • Sample Collection:

    • Collect blood samples (approximately 200 µL) from the tail vein at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C.

    • Separate the plasma supernatant and store at -80°C until bioanalysis.

Protocol 3: Bioanalytical Method using LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard to 1 volume of plasma.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.

    • Detect and quantify this compound and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Mandatory Visualizations

G cluster_ligand Ligand Binding cluster_receptor Orexin Receptors cluster_signaling Intracellular Signaling Orexin-A / Orexin-B Orexin-A / Orexin-B OX1R OX1R Orexin-A / Orexin-B->OX1R Activates OX2R OX2R Orexin-A / Orexin-B->OX2R Activates This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks Gq/11 Gq/11 OX1R->Gq/11 OX2R->Gq/11 Gi/o Gi/o OX2R->Gi/o PLC PLC Gq/11->PLC IP3 / DAG IP3 / DAG PLC->IP3 / DAG Ca2+ Mobilization Ca2+ Mobilization IP3 / DAG->Ca2+ Mobilization Neuronal Excitation Neuronal Excitation Ca2+ Mobilization->Neuronal Excitation Adenylate Cyclase Adenylate Cyclase Gi/o->Adenylate Cyclase cAMP Decrease cAMP Decrease Adenylate Cyclase->cAMP Decrease cAMP Decrease->Neuronal Excitation

Caption: Orexin Receptor Signaling Pathway and this compound Mechanism of Action.

G Start Start Formulation Prepare this compound Formulation Start->Formulation Dosing IP Administration to Rats Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Analysis LC-MS/MS Bioanalysis Storage->Analysis Data Pharmacokinetic Data Analysis Analysis->Data End End Data->End

Caption: Experimental Workflow for a Rat Pharmacokinetic Study of this compound.

Technical Support Center: Verifying the Antagonistic Activity of Tcs 1102 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for verifying the in vitro antagonistic activity of Tcs 1102. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a potent and selective dual antagonist for the orexin (B13118510) 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3][4] It is a valuable research tool for studying the orexin system, which is involved in regulating sleep, arousal, and feeding behaviors.[3][4]

Q2: What is the primary mechanism of action for this compound? A2: this compound functions as a competitive antagonist. It binds to OX1 and OX2 receptors, thereby blocking the binding of the endogenous peptide agonists, Orexin-A and Orexin-B. This inhibition prevents the activation of downstream G-protein signaling pathways, such as Gq-mediated calcium mobilization and Gi-mediated cAMP inhibition.

Q3: What are the target receptors for this compound and its binding affinity? A3: this compound targets both orexin receptors but exhibits a higher affinity for OX2R. The reported inhibitory constant (Ki) values are approximately 3 nM for OX1R and 0.2 nM for OX2R.[1][2][3][4]

Q4: What are the standard in vitro assays to confirm the antagonistic activity of this compound? A4: The most common in vitro assays include:

  • Competitive Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound against a labeled orexin ligand.

  • Calcium Mobilization Assays: To measure the ability of this compound to block Orexin-A-induced intracellular calcium increase in cells expressing Gq-coupled OX1 or OX2 receptors.[2]

  • cAMP Accumulation Assays: To assess the blockade of Gi-mediated inhibition of cAMP production in cells expressing OX2 receptors.

  • GTPγS Binding Assays: To measure the inhibition of agonist-induced G-protein activation.[5]

Q5: What is the recommended solvent and storage for this compound? A5: this compound is soluble in DMSO and ethanol, with stock solutions possible up to 100 mM.[4] For long-term storage, it is recommended to store the solid compound at room temperature and stock solutions at -20°C or -80°C.[2] Due to its poor aqueous solubility, care should be taken when diluting into aqueous assay buffers.[1]

Quantitative Data Summary

The binding affinities of this compound for human orexin receptors are summarized below.

Target ReceptorBinding Affinity (Ki)Reference
Orexin 1 Receptor (OX1R)3 nM[2][3][4]
Orexin 2 Receptor (OX2R)0.2 nM[2][3][4]

Signaling & Experimental Workflow Diagrams

cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors & Signals Orexin Orexin-A / Orexin-B OX1R OX1R Orexin->OX1R Activates OX2R OX2R Orexin->OX2R Activates Tcs1102 This compound Tcs1102->OX1R Blocks Tcs1102->OX2R Blocks Gq Gq OX1R->Gq OX2R->Gq Gi Gi OX2R->Gi PLC PLC Activation Gq->PLC AC AC Inhibition Gi->AC Ca ↑ Intracellular Ca²⁺ PLC->Ca cAMP ↓ cAMP AC->cAMP

Caption: Orexin receptor signaling pathway and the inhibitory action of this compound.

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare this compound & Agonist (Orexin-A) Stock Solutions C Pre-incubate cells with varying [this compound] A->C B Culture & Seed Cells (e.g., CHO-hOX1R/hOX2R) B->C D Stimulate with fixed [Orexin-A] (e.g., EC80 concentration) C->D E Measure Signal (e.g., Fluorescence for Ca²⁺) D->E F Normalize Data to Controls (Vehicle and Max-stimulation) E->F G Generate Dose-Response Curve F->G H Calculate IC50 Value G->H

References

Validation & Comparative

A Comparative Analysis of Dual Orexin Receptor Antagonists: Suvorexant versus the Preclinical Compound TCS-1102

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in the clinical development timeline defines the current comparative landscape of suvorexant and TCS-1102. Suvorexant, an established therapeutic agent, has undergone extensive clinical evaluation, leading to its approval for the treatment of insomnia. In contrast, TCS-1102 remains a preclinical compound with available data limited to in vitro and in vivo animal studies. Consequently, a direct comparison based on human sleep study data is not feasible at this time. This guide provides a comprehensive overview of the available data for both compounds, offering a framework for understanding their shared mechanism of action and the clinical profile of suvorexant as a representative of their drug class.

Mechanism of Action: Dual Orexin (B13118510) Receptor Antagonism

Both suvorexant and TCS-1102 function as dual orexin receptor antagonists (DORAs), targeting the orexin neuropeptide system, which is a key regulator of wakefulness.[1] Orexin-A and orexin-B are neuropeptides produced in the hypothalamus that promote wakefulness by binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[2][3] By competitively blocking the binding of these neuropeptides to both receptor subtypes, DORAs suppress wake-promoting signals, thereby facilitating the onset and maintenance of sleep.[3][4] This mechanism of action is distinct from traditional hypnotic agents that modulate the GABA-A receptor system.[2][5]

cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin_Neuron Orexin Neuron (Hypothalamus) Orexin_A Orexin-A Orexin_Neuron->Orexin_A Releases Orexin_B Orexin-B Orexin_Neuron->Orexin_B Releases OX1R OX1 Receptor Wake_Promoting Wake-Promoting Signaling OX1R->Wake_Promoting Initiates OX2R OX2 Receptor OX2R->Wake_Promoting Initiates Orexin_A->OX1R Binds & Activates Orexin_A->OX2R Binds & Activates Orexin_B->OX2R Binds & Activates DORA Suvorexant or TCS-1102 (DORA) DORA->OX1R Blocks DORA->OX2R Blocks

Figure 1: Signaling pathway of Dual Orexin Receptor Antagonists (DORAs).

Preclinical Profile of TCS-1102

TCS-1102 is identified as a potent dual orexin receptor antagonist with high affinity for both orexin receptors.[6][7] Available data indicates its utility as a research tool to probe the function of the orexin system.

Table 1: Preclinical Data for TCS-1102

ParameterValueSource
Binding Affinity (Ki)
OX1 Receptor3 nM[7]
OX2 Receptor0.2 nM[7]
In Vivo Studies
Animal ModelRat[6]
Administration RouteIntraperitoneal (i.p.)[6]
Observed EffectsPromotion of sleep, prevention of drug-induced plasticity, and reduction of fear and anxiety.[6]

Note: The available data for TCS-1102 is limited to preclinical studies and is not indicative of potential efficacy or safety in humans.

Clinical Profile of Suvorexant

Suvorexant has been extensively studied in human clinical trials, establishing its efficacy and safety profile for the treatment of insomnia. The primary endpoints in these studies often include objective sleep parameters measured by polysomnography (PSG) and subjective patient-reported outcomes.

A study in healthy men demonstrated that suvorexant significantly improved sleep parameters as measured by PSG.

Table 2: Effects of Suvorexant on Sleep Parameters (PSG) in Healthy Men

DoseChange in Latency to Persistent Sleep (LPS)Change in Wake After Sleep Onset (WASO)Change in Sleep Efficiency (SE)
10 mg Not statistically significantStatistically significant decreaseNot statistically significant
50 mg Statistically significant decreaseStatistically significant decreaseStatistically significant increase
100 mg Statistically significant decreaseStatistically significant decreaseStatistically significant increase

Source:[8]

Pooled data from two Phase 3 clinical trials provided robust evidence of suvorexant's efficacy in patients with insomnia.

Table 3: Pooled Phase 3 PSG Data for Suvorexant in Insomnia Patients (Change from Baseline vs. Placebo)

Dose (Non-elderly/Elderly)TimepointChange in Total Sleep Time (TST)Change in Wake After Sleep Onset (WASO)
20/15 mg Night 1Statistically significant increaseStatistically significant decrease
Month 1Statistically significant increaseStatistically significant decrease
Month 3Statistically significant increaseStatistically significant decrease
40/30 mg Night 1Statistically significant increaseStatistically significant decrease
Month 1Statistically significant increaseStatistically significant decrease
Month 3Statistically significant increaseStatistically significant decrease

Source:[9][10]

A randomized trial also evaluated suvorexant in patients with mild-to-moderate probable Alzheimer's disease (AD) dementia and insomnia.

Table 4: Effects of Suvorexant on Total Sleep Time (PSG) in Patients with AD Dementia and Insomnia

Treatment GroupNImprovement from Baseline in TST (Week 4)Difference vs. Placebo (95% CI)p-value
Suvorexant (10/20 mg) 14273 minutes28 minutes (11-45)< 0.01
Placebo 14345 minutes--

Source:[11]

Experimental Protocols

The clinical evaluation of suvorexant followed rigorous, standardized protocols to ensure the validity and reliability of the findings.

Key Methodologies from Suvorexant Clinical Trials:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials are the gold standard and were utilized in the pivotal suvorexant studies.[9][12] Some studies also employed a crossover design.[1]

  • Participant Population: Trials included healthy volunteers, patients with a formal diagnosis of primary insomnia according to DSM criteria, and specific populations such as those with Alzheimer's disease.[8][11][12]

  • Intervention: Participants were administered suvorexant at varying doses or a matching placebo, typically taken nightly before bedtime for a specified duration (e.g., 3 months to 1 year).[10][12]

  • Data Collection:

    • Polysomnography (PSG): Objective sleep parameters were recorded in a sleep laboratory at baseline and at various time points throughout the treatment period (e.g., Night 1, Month 1, Month 3).[9] PSG measures key sleep architecture variables including total sleep time (TST), wake after sleep onset (WASO), and latency to persistent sleep (LPS).[8]

    • Subjective Sleep Diaries: Participants recorded their own perceptions of sleep, such as subjective total sleep time (sTST) and subjective time to sleep onset (sTSO).[12]

  • Safety and Tolerability Assessment: Adverse events were systematically recorded throughout the trials. The most commonly reported adverse event for suvorexant was somnolence.[10][12]

cluster_workflow Generalized Clinical Trial Workflow for a Hypnotic Agent Screening Patient Screening (e.g., Insomnia Diagnosis, PSG Baseline) Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., Suvorexant or Placebo nightly) Randomization->Treatment FollowUp Follow-up Assessments (e.g., PSG, Sleep Diaries) Treatment->FollowUp DataAnalysis Data Analysis (Efficacy and Safety) FollowUp->DataAnalysis Results Results Reporting DataAnalysis->Results

Figure 2: Generalized workflow for a clinical sleep study.

Conclusion

Suvorexant and TCS-1102 share a common mechanism of action as dual orexin receptor antagonists. While TCS-1102 has shown potent activity in preclinical models, it lacks human clinical data. In contrast, suvorexant has a well-established clinical profile, with extensive polysomnography data from multiple randomized controlled trials demonstrating its efficacy in improving sleep onset and maintenance in various populations. The data presented for suvorexant serves as a benchmark for the clinical potential of DORAs in the treatment of insomnia. Future research, including potential clinical trials for compounds like TCS-1102, will be necessary to determine their comparative efficacy and safety profiles.

References

A Comparative Analysis of TCS 1102 and Almorexant: Orexin Receptor Binding Kinetics and Functional Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding kinetics of two prominent orexin (B13118510) receptor antagonists, TCS 1102 and almorexant (B167863). The information presented is supported by experimental data to facilitate informed decisions in research and development.

This compound and almorexant are both potent antagonists of the orexin receptors, OX1 and OX2, which play a crucial role in the regulation of sleep-wake cycles, appetite, and other physiological processes. While both compounds exhibit high affinity for these receptors, their binding kinetics—specifically their rates of association and dissociation—differ significantly, leading to distinct pharmacological profiles. This guide delves into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Receptor Binding Kinetics

The binding affinity and kinetics of this compound and almorexant at the human orexin-1 (OX1) and orexin-2 (OX2) receptors have been characterized using various in vitro assays. The following table summarizes the key quantitative data for these two compounds. For a broader kinetic context, data for TCS-OX2-29, a selective OX2 antagonist with distinct kinetic properties, is also included.

CompoundReceptorAffinity (Kᵢ, nM)Affinity (Kₑ, nM)Dissociation Rate (kₒff, min⁻¹)
This compound OX13[1][2]-Not Reported
OX20.2[1][2]-Not Reported
Almorexant OX11.3[3]-Not Reported
OX20.17[3]-0.005 (very slow)[1]
TCS-OX2-29 OX240 (IC₅₀)[2]-0.22 (very fast)[1]

Kᵢ (Inhibition Constant): A measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity. Kₑ (Dissociation Constant): The concentration of a ligand that occupies 50% of the receptors at equilibrium. kₒff (Dissociation Rate Constant): The rate at which a ligand dissociates from its receptor. IC₅₀ (Half maximal inhibitory concentration): The concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

The determination of the receptor binding kinetics for orexin antagonists like this compound and almorexant typically involves competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Competition Binding Assay

This assay measures the affinity of a test compound (e.g., this compound or almorexant) by quantifying its ability to displace a radiolabeled ligand from the orexin receptors.

1. Membrane Preparation:

  • Cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, are stably transfected to express the human OX1 or OX2 receptor.

  • The cells are cultured and harvested.

  • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

2. Competitive Binding Incubation:

  • The prepared cell membranes are incubated in a buffer solution.

  • A known concentration of a radioligand with high affinity for the orexin receptor (e.g., [³H]-EMPA for OX2) is added.

  • Varying concentrations of the unlabeled test compound (the "competitor," i.e., this compound or almorexant) are added to the incubation mixture.

  • The mixture is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters. This step separates the receptor-bound radioligand from the unbound radioligand in the solution.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

4. Quantification of Binding:

  • The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand against the concentration of the competitor.

  • A sigmoidal competition curve is generated, from which the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined.

  • The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Orexin Signaling Pathway Orexin Orexin A/B OXR Orexin Receptor (OX1/OX2) Orexin->OXR Binds Gq Gq Protein OXR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Release ER->Ca CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca->CellularResponse PKC->CellularResponse Antagonist This compound / Almorexant Antagonist->OXR Blocks

Caption: Orexin receptor signaling pathway and antagonist action.

The diagram above illustrates the canonical Gq-protein coupled signaling pathway activated by orexin peptides. Binding of orexin to its receptor activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key event in the subsequent cellular response. This compound and almorexant act as competitive antagonists, blocking the binding of orexin and thereby inhibiting this signaling cascade.

G cluster_1 Radioligand Binding Assay Workflow A 1. Prepare Membranes (Cells expressing OX1/OX2) B 2. Incubate Membranes with: - Radioligand (e.g., [³H]-EMPA) - Competitor (this compound/Almorexant) A->B C 3. Separate Bound from Free (Vacuum Filtration) B->C D 4. Quantify Bound Radioactivity (Scintillation Counting) C->D E 5. Data Analysis (Competition Curve -> IC₅₀ -> Kᵢ) D->E

References

A Comparative Analysis of TCS 1102 and Selective OX1R Antagonists in Orexin System Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of orexin (B13118510) system research, the choice between dual receptor antagonists and selective antagonists is a critical consideration for study design and therapeutic development. This guide provides a detailed comparison of TCS 1102, a potent dual orexin receptor antagonist, and selective orexin-1 receptor (OX1R) antagonists, offering researchers a comprehensive overview of their respective efficacies and experimental considerations.

This compound is a well-established dual antagonist that exhibits high affinity for both orexin receptors, with a notable preference for the orexin-2 receptor (OX2R).[1][2][3][4] It is characterized by its potent activity and ability to penetrate the blood-brain barrier, making it a valuable tool for in vivo studies.[3][5][6] In contrast, selective OX1R antagonists are designed to specifically block the activity of the orexin-1 receptor, allowing for the dissection of the specific roles of this receptor subtype in various physiological processes.

Mechanism of Action: A Tale of Two Receptors

The orexin system, comprising two G protein-coupled receptors (OX1R and OX2R) and their endogenous peptide ligands (orexin-A and orexin-B), plays a crucial role in regulating a variety of physiological functions, including wakefulness, appetite, and reward-seeking behaviors. This compound, by acting as a dual antagonist, non-selectively blocks the signaling of both orexin-A and orexin-B at both receptors. This broad-spectrum inhibition makes it effective in studies where a general dampening of orexin system activity is desired.

Selective OX1R antagonists, on the other hand, offer a more targeted approach. Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B is more selective for OX2R. By specifically blocking OX1R, these compounds allow researchers to investigate the distinct physiological roles mediated by this receptor, such as the regulation of fear and anxiety.[5]

cluster_receptors Orexin Receptors Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R This compound This compound This compound->OX1R This compound->OX2R Selective OX1R Antagonist Selective OX1R Antagonist Selective OX1R Antagonist->OX1R

Figure 1. Antagonist-Receptor Interactions

Comparative Efficacy: Quantitative Insights

The primary distinction in the efficacy of this compound and selective OX1R antagonists lies in their receptor binding affinities. This fundamental difference dictates their functional effects in various experimental models.

Compound TypeCompoundOX1R Ki (nM)OX2R Ki (nM)Key In Vivo Effects
Dual Antagonist This compound30.2Promotes sleep, blocks orexin-A induced increases in feeding, decreases fear and anxiety.[1][2][4][5]
Selective OX1R Antagonist SB-3348671>1000Reduces signs of withdrawal and cue-induced reinstatement of drug-seeking.[7]

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Methodological Considerations

The evaluation of orexin receptor antagonists' efficacy relies on a range of established in vivo and in vitro experimental protocols.

In Vivo Assessment of Anxiolytic Effects:

A common method to assess the effects of these compounds on fear and anxiety is the fear-potentiated startle paradigm.

  • Acclimation: Rodents are acclimated to the testing apparatus.

  • Conditioning: Animals receive a series of foot shocks paired with an auditory cue.

  • Drug Administration: this compound (e.g., 10 mg/kg, i.p.) or a selective OX1R antagonist is administered.[5]

  • Testing: The startle response to the auditory cue is measured in the presence and absence of the fear-conditioning context.

  • Data Analysis: A reduction in the startle response in the drug-treated group compared to the vehicle control group indicates an anxiolytic effect.

start Start acclimation Acclimation to Testing Apparatus start->acclimation conditioning Fear Conditioning (Cue + Foot Shock) acclimation->conditioning drug_admin Drug Administration (this compound or Selective OX1R Antagonist) conditioning->drug_admin testing Startle Response Testing (Auditory Cue) drug_admin->testing analysis Data Analysis (Comparison to Control) testing->analysis end End analysis->end

Figure 2. Fear-Potentiated Startle Workflow

In Vitro Receptor Binding Assays:

Receptor binding affinities (Ki values) are determined using competitive binding assays with radiolabeled ligands.

  • Membrane Preparation: Cell membranes expressing either OX1R or OX2R are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled orexin ligand and varying concentrations of the antagonist (e.g., this compound).

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioligand is quantified using scintillation counting.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Conclusion

The choice between this compound and a selective OX1R antagonist is contingent upon the specific research question. This compound is an ideal tool for investigating the overall role of the orexin system in a particular behavior or physiological state. In contrast, selective OX1R antagonists are indispensable for elucidating the specific contributions of the OX1R subtype, thereby allowing for a more nuanced understanding of the orexin system's complexities. The data presented in this guide, along with the outlined experimental protocols, provide a solid foundation for researchers to make informed decisions in their study design.

References

A Comparative Guide to Orexin Receptor Antagonists: TCS 1102 vs. TCS-OX2-29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the dual orexin (B13118510) receptor antagonist TCS 1102 and the selective OX2R antagonist TCS-OX2-29. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying the orexin system and its role in sleep, wakefulness, and other physiological processes.

Introduction to Orexin Receptor Antagonists

The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness and arousal. Orexin receptor antagonists block the binding of these neuropeptides, thereby promoting sleep. These antagonists are broadly categorized as dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, and selective orexin receptor antagonists (SORAs), which target either OX1R or OX2R. This guide focuses on a comparative analysis of this compound, a DORA, and TCS-OX2-29, a selective OX2R antagonist (SORA2).

In Vitro Pharmacology: Binding Affinity and Selectivity

The fundamental difference between this compound and TCS-OX2-29 lies in their binding affinities and selectivity for the two orexin receptor subtypes.

CompoundTarget(s)Ki (nM) for OX1RKi (nM) for OX2RIC50 (nM) for OX2RSelectivity for OX2R over OX1R
This compound OX1R and OX2R3[1][2]0.2[1][2]-~15-fold
TCS-OX2-29 OX2R>10,000[3]-40[4][5][6][7]>250-fold[4][5][6][7]

This compound is a potent dual antagonist with high affinity for both OX1 and OX2 receptors, albeit with a slight preference for OX2R.[1][2] In contrast, TCS-OX2-29 is a highly selective antagonist for the OX2 receptor, exhibiting over 250-fold greater selectivity for OX2R compared to OX1R.[4][5][6][7] This high selectivity makes TCS-OX2-29 a valuable tool for dissecting the specific roles of the OX2 receptor.

In Vivo Pharmacology: Comparative Effects

Direct comparative studies in animal models provide insights into the functional consequences of dual versus selective orexin receptor antagonism.

Effects on Sleep and Wakefulness
Other In Vivo Effects

A study directly comparing this compound and TCS-OX2-29 in mice revealed distinct effects on other physiological and behavioral measures.

ParameterThis compound (DORA)TCS-OX2-29 (SORA2)
Locomotion Dose-dependent decreaseDose-dependent decrease
Body Temperature Dose-dependent decreaseDose-dependent decrease
Catalepsy Potentiated CP55,940-induced catalepsyNo significant effect on CP55,940-induced catalepsy

Pharmacokinetics

Both this compound and TCS-OX2-29 are reported to be brain penetrant, a crucial characteristic for centrally acting drugs.

CompoundSpeciesKey Pharmacokinetic ParametersReference
This compound RatExcellent blood-brain barrier penetrability and moderate bioavailability.[1]MedChemExpress
TCS-OX2-29 MouseBrain penetrant. Specific pharmacokinetic data not available in the searched results.-

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are outlines of key experimental protocols used to characterize orexin receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To measure the affinity of this compound and TCS-OX2-29 for OX1R and OX2R.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing either human OX1R or OX2R.

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled orexin receptor ligand (e.g., [125I]-orexin-A) and varying concentrations of the unlabeled antagonist (this compound or TCS-OX2-29).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Imaging Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Objective: To assess the functional antagonism of this compound and TCS-OX2-29 at OX1R and OX2R.

General Protocol:

  • Cell Culture and Loading: Culture cells expressing either OX1R or OX2R and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound or TCS-OX2-29).

  • Agonist Stimulation: Stimulate the cells with an orexin receptor agonist (e.g., orexin-A).

  • Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence microscope or plate reader.

  • Data Analysis: Determine the IC50 value for the antagonist's inhibition of the agonist-induced calcium response.

In Vivo Sleep Study (EEG/EMG) in Rodents

This experiment is the gold standard for assessing the effects of a compound on sleep architecture.

Objective: To evaluate the effects of this compound and TCS-OX2-29 on sleep-wake states.

General Protocol:

  • Animal Surgery: Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording in rodents (mice or rats). Allow for a post-operative recovery period.[10]

  • Habituation: Acclimate the animals to the recording chamber and cables.[10]

  • Drug Administration: Administer the test compound (this compound or TCS-OX2-29) or vehicle via an appropriate route (e.g., intraperitoneal injection).[10]

  • EEG/EMG Recording: Record EEG and EMG signals continuously for a defined period (e.g., 24 hours).[10]

  • Sleep Scoring: Manually or automatically score the recordings into wake, NREM sleep, and REM sleep epochs.[10]

  • Data Analysis: Analyze various sleep parameters, including total sleep time, sleep efficiency, sleep latency, and the duration and number of bouts of each sleep stage.[10]

Conditioned Place Preference (CPP)

This behavioral paradigm is used to assess the rewarding or aversive properties of a drug.

Objective: To determine if this compound or TCS-OX2-29 has rewarding or aversive effects or can modulate the rewarding effects of other substances.

General Protocol:

  • Pre-Conditioning Phase: Allow the animal to freely explore a two- or three-compartment apparatus to determine baseline preference for each compartment.[11][12]

  • Conditioning Phase: On alternating days, confine the animal to one compartment after administration of the test drug and to another compartment after administration of vehicle.[11][12]

  • Post-Conditioning (Test) Phase: Place the animal in the apparatus with free access to all compartments and record the time spent in each.[11][12]

  • Data Analysis: An increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a decrease suggests a conditioned place aversion.

Visualizations

Orexin Receptor Signaling Pathway

The following diagram illustrates the general mechanism of action of orexin receptor antagonists.

Orexin_Signaling cluster_Neuron Orexin Neuron cluster_Target_Neuron Target Neuron cluster_Antagonists Antagonists Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation This compound This compound This compound->OX1R This compound->OX2R TCS-OX2-29 TCS-OX2-29 TCS-OX2-29->OX2R

Caption: Mechanism of action of this compound and TCS-OX2-29.

Experimental Workflow for In Vivo Sleep Study

The following diagram outlines a typical workflow for conducting an in vivo sleep study in rodents.

Sleep_Study_Workflow Start Start Surgery EEG/EMG Electrode Implantation Surgery Start->Surgery Recovery Post-operative Recovery (≥ 7 days) Surgery->Recovery Habituation Habituation to Recording Chamber Recovery->Habituation Drug_Admin Drug Administration (this compound, TCS-OX2-29, or Vehicle) Habituation->Drug_Admin Recording 24-hour EEG/EMG Recording Drug_Admin->Recording Scoring Sleep-Wake Stage Scoring Recording->Scoring Analysis Data Analysis of Sleep Parameters Scoring->Analysis End End Analysis->End

Caption: Workflow for a typical rodent in vivo sleep study.

Conclusion

Both this compound and TCS-OX2-29 are valuable pharmacological tools for investigating the orexin system. The choice between the two will depend on the specific research question.

  • This compound , as a dual orexin receptor antagonist, is suitable for studies aiming to understand the overall effects of blocking both OX1R and OX2R signaling, which is more akin to the mechanism of clinically approved sleep medications like suvorexant.

  • TCS-OX2-29 , with its high selectivity for OX2R, is the preferred tool for elucidating the specific physiological and behavioral roles of the OX2 receptor, allowing for a more nuanced understanding of the orexin system's function.

Researchers should carefully consider the receptor selectivity profile, the desired in vivo effects, and the specific experimental context when selecting between these two important orexin receptor antagonists.

References

Tcs 1102: A Comparative Analysis of its GPCR Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the G-protein coupled receptor (GPCR) cross-reactivity profile of Tcs 1102, a potent dual orexin (B13118510) receptor antagonist. While comprehensive public data on its broad GPCR selectivity is limited, this document outlines its known high-affinity interactions and provides the standard experimental methodologies used to determine such profiles.

This compound is a well-characterized antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors, with high potency for both subtypes.[1][2] It is a valuable tool for studying the orexin system, which is involved in regulating sleep-wake cycles, appetite, and other physiological processes.[2] Understanding the selectivity of a compound like this compound is crucial for interpreting experimental results and predicting potential off-target effects in drug development.

On-Target Activity of this compound

This compound exhibits high affinity for both human orexin receptors, with a notable preference for the OX2 receptor. The inhibitory constant (Ki) values are consistently reported to be in the low nanomolar range, indicating potent antagonism.

ReceptorKi (nM)
Orexin 1 (OX1)3
Orexin 2 (OX2)0.2

Data sourced from multiple suppliers and publications.[1][2]

Cross-Reactivity Profile with Other GPCRs

A comprehensive screening of this compound against a broad panel of other GPCRs is not publicly available at this time. Such selectivity profiling is a standard part of the drug discovery process but is often proprietary. The table below serves as a template to be populated as data becomes available. It includes major GPCR families that are typically assessed for off-target binding.

Receptor FamilyRepresentative ReceptorsThis compound Binding Affinity (Ki, nM or % inhibition @ concentration)
Adrenergicα1A, α2A, β1, β2Data not publicly available
DopaminergicD1, D2, D3, D4, D5Data not publicly available
Serotonergic5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, etc.Data not publicly available
MuscarinicM1, M2, M3, M4, M5Data not publicly available
HistaminergicH1, H2, H3, H4Data not publicly available
Opioidμ, δ, κData not publicly available
CannabinoidCB1, CB2Data not publicly available
AngiotensinAT1, AT2Data not publicly available
EndothelinETA, ETBData not publicly available

Experimental Protocols

The cross-reactivity of a compound like this compound is typically evaluated using in vitro binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissue homogenates.

  • Assay Setup: The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a filter plate.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Prep Cell Membranes with GPCR Incubation Incubate (Membranes + Radioligand + Test Compound) Membrane Prep->Incubation Radioligand Prep Radioligand (e.g., [3H]-Ligand) Radioligand Prep->Incubation Compound Prep Test Compound (this compound) Compound Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data Analysis Calculate IC50 & Ki Counting->Data Analysis

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the biological response of a cell upon receptor activation or inhibition. For many GPCRs, particularly those that couple to Gq proteins, receptor activation leads to an increase in intracellular calcium levels.

Protocol Outline:

  • Cell Culture: Cells stably expressing the GPCR of interest are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (this compound) is added to the wells at various concentrations.

  • Agonist Stimulation: After a pre-incubation period with the antagonist, a known agonist for the receptor is added to stimulate a cellular response.

  • Signal Detection: Changes in intracellular calcium are measured in real-time as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified to determine its potency (IC50).

G cluster_cell_prep Cell Preparation cluster_assay_execution Assay Execution cluster_data_acquisition Data Acquisition & Analysis Cell Plating Plate Cells Expressing Target GPCR Dye Loading Load with Calcium- Sensitive Dye Cell Plating->Dye Loading Antagonist Addition Add this compound (Antagonist) Dye Loading->Antagonist Addition Agonist Stimulation Add Agonist Antagonist Addition->Agonist Stimulation Fluorescence Reading Measure Fluorescence (Calcium Flux) Agonist Stimulation->Fluorescence Reading Data Analysis Determine IC50 Fluorescence Reading->Data Analysis

Caption: Workflow for a calcium flux functional assay.

Signaling Pathway Context: Gq-Coupled GPCRs

Orexin receptors are known to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. Understanding this pathway is essential for interpreting functional assay data.

G Tcs1102 This compound (Antagonist) OX_Receptor Orexin Receptor (GPCR) Tcs1102->OX_Receptor Blocks Binding G_Protein Gq Protein (α, β, γ subunits) OX_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified Gq signaling pathway for orexin receptors.

References

In Vivo Target Engagement of Tcs 1102 in the Brain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Tcs 1102, a potent dual orexin (B13118510) receptor antagonist, alongside other notable dual orexin receptor antagonists (DORAs): Suvorexant, Lemborexant, and Daridorexant. The focus is on the in vivo validation of their engagement with orexin receptors in the brain, a critical step in the development of therapeutics for sleep disorders and other neurological conditions. This document is intended for researchers, scientists, and drug development professionals.

Orexin Signaling Pathway

The orexin system plays a crucial role in regulating wakefulness, arousal, and appetite. It consists of two neuropeptides, orexin-A and orexin-B, and two G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Antagonism of these receptors is a key mechanism for promoting sleep.

Orexin_Signaling_Pathway cluster_ligands Orexin Neuropeptides cluster_receptors Orexin Receptors cluster_downstream Downstream Signaling cluster_antagonists Dual Orexin Receptor Antagonists Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R High Affinity OX2R OX2R Orexin_A->OX2R High Affinity Orexin_B Orexin-B Orexin_B->OX2R High Affinity Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase leads to Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_increase->Neuronal_Excitation Tcs_1102 This compound Tcs_1102->OX1R blocks Tcs_1102->OX2R blocks Comparators Suvorexant Lemborexant Daridorexant Comparators->OX1R blocks Comparators->OX2R blocks

Figure 1: Simplified orexin signaling pathway and the mechanism of action of dual orexin receptor antagonists.

Comparative Analysis of Dual Orexin Receptor Antagonists

This section presents a comparative overview of this compound and its alternatives, focusing on their binding affinities and pharmacokinetic properties, which are crucial for in vivo target engagement in the brain.

Table 1: In Vitro Receptor Binding Affinity (Ki in nM)
CompoundOX1 Receptor (Ki, nM)OX2 Receptor (Ki, nM)
This compound 3[1][2]0.2[1][2]
Suvorexant 0.550.35
Lemborexant 6.12.6
Daridorexant 0.5 (human)0.8 (human)
Table 2: Comparative Pharmacokinetic and In Vivo Efficacy Profile
FeatureThis compoundSuvorexantLemborexantDaridorexant
Brain Penetration Good, poor P-glycoprotein substrate[3]GoodGoodGood
Administration Route (Preclinical) Intraperitoneal (i.p.)[3]Oral (p.o.)Oral (p.o.)[4]Oral (p.o.)[5]
Reported In Vivo Effects (Preclinical) Decreased locomotion, feeding, fear, and anxiety[1][2][3]Promotes sleep, reduces wakefulness[6]Promotes sleep, reduces locomotor activity[4][7]Promotes sleep, anxiolytic-like effects, no impairment of motor coordination[5]
Half-life (Clinical) N/A (Preclinical tool)~12 hours17-19 hours[8]~8 hours

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments to assess target engagement of orexin receptor antagonists.

In Vivo Locomotor Activity Assessment

Objective: To evaluate the effect of an orexin receptor antagonist on spontaneous locomotor activity in rodents, a behavioral marker of wakefulness and arousal.

Protocol:

  • Animals: Male C57BL/6J mice or Sprague-Dawley rats are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Acclimation: Animals are acclimated to the testing room and locomotor activity chambers for a defined period (e.g., 60 minutes) for several consecutive days prior to the experiment to minimize novelty-induced hyperactivity.[9]

  • Drug Administration: this compound or a comparator compound is dissolved in a suitable vehicle (e.g., 20% Vitamin E TPGS) and administered via the appropriate route (e.g., i.p. for this compound, p.o. for others) at various doses. A vehicle control group is always included.

  • Data Collection: Immediately following administration, animals are placed in the center of the open-field arena of an automated activity monitoring system. Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 2-6 hours).[6][10]

  • Analysis: The total locomotor activity is quantified and compared between the drug-treated and vehicle-treated groups. Dose-response curves can be generated to determine the potency of the compound in reducing locomotor activity.

Locomotor_Activity_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Animal Acclimation to Testing Environment C Drug/Vehicle Administration (i.p. or p.o.) A->C B Preparation of DORA Solution and Vehicle Control B->C D Placement in Automated Activity Chamber C->D E Data Recording (e.g., 2-6 hours) D->E F Quantification of Locomotor Activity (Distance, Beam Breaks) E->F G Comparison between Treatment and Control Groups F->G H Generation of Dose-Response Curves G->H

Figure 2: General workflow for an in vivo locomotor activity study.

Ex Vivo Receptor Occupancy by Autoradiography

Objective: To quantify the engagement of an orexin receptor antagonist with its target receptors in the brain at a specific time point after in vivo administration.

Protocol:

  • Animals and Dosing: Rodents are administered the test compound (e.g., this compound) or vehicle at a range of doses.

  • Tissue Collection: At a predetermined time point corresponding to the peak brain concentration of the drug, animals are euthanized, and their brains are rapidly extracted and frozen.[11]

  • Sectioning: The frozen brains are sectioned on a cryostat to obtain thin coronal sections (e.g., 20 µm) containing brain regions rich in orexin receptors (e.g., hypothalamus, locus coeruleus).[12]

  • Radioligand Incubation: The brain sections are incubated with a radiolabeled ligand that binds to orexin receptors (e.g., [³H]-EMPA for OX2R) until equilibrium is reached.[11]

  • Washing and Drying: Sections are washed in buffer to remove unbound radioligand and then dried.[11]

  • Imaging: The dried sections are exposed to a phosphor imaging screen or autoradiographic film to visualize the distribution and density of the radioligand binding.[12]

  • Quantification: The signal intensity in specific brain regions is quantified. The percentage of receptor occupancy is calculated by comparing the reduction in radioligand binding in the drug-treated animals to that in the vehicle-treated animals.[12]

Receptor_Occupancy_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase cluster_analysis Analysis Phase A Administer DORA or Vehicle to Animals B Euthanize at Peak Brain Concentration Time A->B C Rapid Brain Extraction and Freezing B->C D Cryostat Sectioning of Brain C->D E Incubation of Sections with Radiolabeled Orexin Ligand D->E F Washing and Drying of Sections E->F G Autoradiography Imaging F->G H Quantification of Signal in Brain Regions of Interest G->H I Calculation of Percent Receptor Occupancy H->I

Figure 3: Workflow for an ex vivo receptor occupancy study using autoradiography.

Conclusion

This compound demonstrates high in vitro potency, particularly for the OX2 receptor, and favorable brain penetration, making it a valuable research tool for investigating the orexin system. In preclinical studies, it effectively reduces behaviors associated with wakefulness and arousal, such as locomotion and feeding. When compared to clinically approved DORAs like Suvorexant, Lemborexant, and Daridorexant, this compound exhibits a comparable, if not higher, in vitro affinity for orexin receptors. The in vivo effects of all these compounds align with the mechanism of orexin receptor antagonism, leading to a reduction in wakefulness-promoting signals in the brain. The provided experimental protocols offer a framework for the continued in vivo validation and comparison of this compound and other novel orexin receptor antagonists.

References

A Comparative Analysis of TCS 1102 and Other Dual Orexin Receptor Antagonists (DORAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the dual orexin (B13118510) receptor antagonist (DORA) TCS 1102 against other prominent DORAs, including the approved insomnia medications suvorexant, lemborexant, and daridorexant. The objective of this document is to furnish researchers, scientists, and drug development professionals with a consolidated resource of pharmacological data, experimental methodologies, and visual representations to facilitate further research and development in this therapeutic area.

Introduction to Dual Orexin Receptor Antagonists

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness. Dual orexin receptor antagonists (DORAs) function by competitively blocking the binding of these wake-promoting neuropeptides to both receptor subtypes, thereby suppressing the wake drive and facilitating the initiation and maintenance of sleep. This mechanism of action represents a targeted approach to treating insomnia, differing from the broad sedative effects of traditional hypnotics like benzodiazepine (B76468) receptor agonists.

Comparative Pharmacological Profile

The following tables summarize the in vitro binding affinities and functional potencies of this compound, suvorexant, lemborexant, and daridorexant for the orexin receptors, as well as their preclinical pharmacokinetic profiles.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki) of DORAs

CompoundOX1R Ki (nM)OX2R Ki (nM)Selectivity (OX1R/OX2R)
This compound 30.215
Suvorexant 0.550.351.57
Lemborexant 6.12.62.35
Daridorexant 0.470.930.51

Table 2: Comparative In Vitro Functional Potency (IC50) of DORAs

CompoundOX1R IC50 (nM)OX2R IC50 (nM)
This compound Not explicitly reportedNot explicitly reported
Suvorexant 5.72.5
Lemborexant 6.12.6
Daridorexant 1.1 (Kb)1.7 (Kb)

Table 3: Comparative Preclinical Pharmacokinetic Parameters in Rats

CompoundHalf-life (t½, h)Tmax (h)Bioavailability (%)Brain Penetration
This compound Moderate (not specified)Not specifiedModerateExcellent
Suvorexant ~12 (in dogs)1.5 - 2~35Good
Lemborexant ~17-19 (in humans)1-3Not specifiedGood
Daridorexant ~8 (in humans)1-2Not specifiedGood

Note: Direct comparative pharmacokinetic data in rats for all four compounds is limited. Human or dog data is provided where rat-specific data was not available for approved drugs.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

orexin_signaling_pathway cluster_neuron Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R binds OX2R OX2R Orexin-A->OX2R binds Orexin-B Orexin-B Orexin-B->OX2R binds Gq Gq OX1R->Gq activates OX2R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release IP3->Ca_release triggers Wakefulness Increased Wakefulness Ca_release->Wakefulness promotes DORA DORA (e.g., this compound) DORA->OX1R blocks DORA->OX2R blocks

Caption: Orexin signaling pathway and the mechanism of action of DORAs.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Rat Model) binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Calcium Mobilization Assay (FLIPR) (Determine IC50) pk_study Pharmacokinetic Study (Determine t½, Tmax, Bioavailability) sleep_study EEG/EMG Sleep Study (Assess Efficacy on Sleep Architecture) pk_study->sleep_study Dose Selection start DORA Compound (this compound, etc.) start->binding_assay start->functional_assay start->pk_study

A Researcher's Guide to Tcs 1102 and Alternatives in Behavioral Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of orexin (B13118510) receptor antagonists, this guide provides a comprehensive comparison of Tcs 1102 with its key alternatives. This document outlines their performance in preclinical behavioral studies, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

This compound is a potent, brain-penetrant dual orexin receptor antagonist (DORA) with high affinity for both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3] Its utility in modulating behaviors related to sleep, anxiety, and reward has positioned it as a valuable tool in neuroscience research. However, a thorough evaluation of its performance necessitates a comparison with other widely used orexin antagonists, including the dual antagonists Suvorexant and Almorexant, and the selective OX1 receptor antagonist SB-334867.

Comparative Efficacy in Preclinical Behavioral Models

The following tables summarize the quantitative data from various preclinical studies, offering a comparative overview of the behavioral effects of this compound and its alternatives. It is important to note that the data presented are compiled from different studies and may not represent head-to-head comparisons, thus direct quantitative comparisons should be interpreted with caution.

Table 1: Effects on Locomotor Activity

CompoundSpeciesDose (mg/kg)Route of Administration% Change in Locomotor ActivityReference
This compoundRat15, 50, 100i.p.Dose-dependent inhibition[1]
SuvorexantRat30, 60i.p.-31%, -43%[4]
AlmorexantMouse100p.o.Significant decrease[5]
SB-334867Rat30i.p.No significant effect on general activity[6]

Table 2: Effects on Anxiety-Related Behaviors (Elevated Plus Maze)

CompoundSpeciesDose (mg/kg)Route of AdministrationChange in Open Arm Time/EntriesReference
This compoundRat10i.p.Anxiolytic effect[1]
SB-334867Mouse3-30i.p.No significant effect[7]

Table 3: Effects on Sleep and Wakefulness

CompoundSpeciesDose (mg/kg)Route of AdministrationKey Effects on Sleep ArchitectureReference
SuvorexantRat10, 30, 100p.o.Dose-dependent increase in NREM and REM sleep, decrease in active wake[8][9]
AlmorexantMouse25, 100, 300p.o.Dose-dependent increase in NREM and REM sleep, decrease in wakefulness[5]

Table 4: Effects on Reward-Seeking Behavior (Conditioned Place Preference & Self-Administration)

CompoundSpeciesDose (mg/kg)Route of AdministrationEffect on Drug-Seeking/IntakeReference
This compoundRat10, 30 µgi.c.v.No effect on nicotine (B1678760) reinstatement[10]
SB-334867Rat10, 20i.p.Prevented increase in alcohol relapse drinking[11][12]
SB-334867Mouse1i.p.Attenuated sleep deprivation-enhanced cocaine CPP[2]
AlmorexantMouse25, 50, 100p.o.Did not affect ethanol (B145695) binge drinking[8]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key behavioral assays are provided below.

Rodent Sleep Electroencephalography (EEG) Study

Objective: To assess the effects of orexin receptor antagonists on sleep architecture.

Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.[1][5] Animals are surgically implanted with electrodes for EEG and electromyogram (EMG) recording.

Housing: Animals are individually housed in sound-attenuated chambers under a controlled 12-hour light/dark cycle with ad libitum access to food and water.

Drug Administration:

  • Vehicle Control: A common vehicle for intraperitoneal (i.p.) injection of this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For oral (p.o.) administration of compounds like Suvorexant and Almorexant, a mixture of water, ethanol, and polyethylene (B3416737) glycol is often used.[13]

  • Test Compound: The orexin antagonist is administered at the beginning of the dark (active) phase for nocturnal rodents.

Data Acquisition and Analysis:

  • Continuous EEG and EMG recordings are collected for at least 24 hours post-dosing.

  • Recordings are scored in epochs (e.g., 10 seconds) for vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • Quantitative analysis includes:

    • Total time spent in each vigilance state.

    • Latency to the first episode of NREM and REM sleep.

    • Number and duration of sleep/wake bouts.

    • Power spectral analysis of the EEG signal within each state.[4]

Positive Control: Orexin-A or orexin-B administration can be used as a positive control to induce wakefulness, which should be antagonized by the test compound.[2]

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[14][15]

Procedure:

  • Administer the test compound or vehicle control (e.g., i.p.) 30 minutes prior to testing.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a 5-minute session.[16]

  • Record the session using a video tracking system.

Data Analysis:

  • Time spent in the open and closed arms.

  • Number of entries into the open and closed arms.

  • Total distance traveled (as a measure of general locomotor activity).

  • Anxiolytic effects are indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle control group.

Negative Control: In some anxiety models, a stress-induction paradigm (e.g., social isolation) can be used to create a baseline of heightened anxiety.[17]

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of a drug.

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[18][19][20]

Procedure:

  • Pre-Conditioning (Baseline): Allow the animal to freely explore all compartments and record the time spent in each to determine any initial preference.

  • Conditioning:

    • On drug-pairing days, administer the drug of abuse (e.g., cocaine) and confine the animal to one of the non-preferred compartments.

    • On vehicle-pairing days, administer the vehicle and confine the animal to the opposite compartment. This is typically repeated over several days.

  • Test Day: Place the animal in the central compartment (if applicable) with free access to all compartments and record the time spent in each.

Data Analysis:

  • A significant increase in time spent in the drug-paired compartment on the test day compared to the pre-conditioning baseline indicates a conditioned place preference.

  • To test the effect of an antagonist like SB-334867, it can be administered before the conditioning sessions with the drug of abuse or before the final test session.[2] A reduction in the preference for the drug-paired side would indicate that the antagonist blocks the rewarding effects of the drug.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

G cluster_OrexinSystem Orexin Signaling Pathway cluster_Antagonists Mechanism of Action of Orexin Antagonists OrexinA Orexin-A OX1R OX1 Receptor OrexinA->OX1R OX2R OX2 Receptor OrexinA->OX2R OrexinB Orexin-B OrexinB->OX2R Gq Gq Protein OX1R->Gq OX2R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_increase ↑ [Ca²⁺]i IP3_DAG->Ca_increase Neuronal_Excitation Neuronal Excitation (Wakefulness, Arousal) Ca_increase->Neuronal_Excitation Tcs1102 This compound (DORA) Tcs1102->OX1R Blocks Tcs1102->OX2R Blocks Suvorexant Suvorexant (DORA) Suvorexant->OX1R Blocks Suvorexant->OX2R Blocks Almorexant Almorexant (DORA) Almorexant->OX1R Blocks Almorexant->OX2R Blocks SB334867 SB-334867 (SORA1) SB334867->OX1R Blocks

Caption: Orexin signaling pathway and the points of intervention for various antagonists.

G cluster_workflow General Experimental Workflow for Behavioral Studies start Animal Acclimation & Housing drug_prep Drug/Vehicle Preparation start->drug_prep randomization Randomization to Treatment Groups drug_prep->randomization dosing Drug Administration (e.g., i.p., p.o.) randomization->dosing behavioral_test Behavioral Assay (e.g., EPM, CPP, Sleep EEG) dosing->behavioral_test data_acq Data Acquisition (Video Tracking, EEG Recording) behavioral_test->data_acq data_analysis Data Analysis & Statistical Comparison data_acq->data_analysis

Caption: A generalized workflow for conducting behavioral studies with orexin antagonists.

References

A Researcher's Guide to In Vitro Controls for the Orexin Antagonist TCS 1102

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable in vitro assays is paramount. This guide provides a comprehensive overview of positive and negative controls for assays involving TCS 1102, a potent dual orexin (B13118510) receptor antagonist. By presenting objective comparisons with alternative compounds and detailed experimental data, this document aims to facilitate the design of rigorous and reproducible experiments.

This compound is a high-affinity antagonist for both the orexin 1 (OX1) and orexin 2 (OX2) receptors, with Ki values of approximately 3 nM and 0.2 nM, respectively[1][2][3][4]. Understanding its interaction with these receptors in a controlled in vitro environment is crucial for elucidating its mechanism of action and for the discovery of novel therapeutics targeting the orexin system. This guide will delve into the appropriate controls, common assays, and comparative data to aid in these endeavors.

Understanding the Orexin Signaling Pathway

Orexin-A and Orexin-B are neuropeptides that regulate various physiological processes, including wakefulness, appetite, and reward pathways, by activating the G protein-coupled receptors (GPCRs) OX1 and OX2[5]. The OX1 receptor is primarily coupled to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. The OX2 receptor can couple to both Gq and Gi/o proteins, influencing both intracellular calcium and cyclic AMP (cAMP) levels. This compound exerts its effects by blocking the binding of orexin peptides to these receptors, thereby inhibiting these downstream signaling events.

cluster_membrane Cell Membrane OX1 OX1 Receptor Gq Gq OX1->Gq OX2 OX2 Receptor OX2->Gq Gi Gi OX2->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_decrease cAMP Decrease AC->cAMP_decrease Orexin_A Orexin-A Orexin_A->OX1 Orexin_A->OX2 Orexin_B Orexin-B Orexin_B->OX2 TCS1102 This compound TCS1102->OX1 TCS1102->OX2 Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., HEK293 or CHO cells expressing OX1 or OX2 receptors) B 2. Dye Loading (Load cells with a calcium-sensitive fluorescent dye) A->B C 3. Compound Incubation (Pre-incubate cells with this compound or control compounds) B->C D 4. Agonist Stimulation (Add Orexin-A or Orexin-B) C->D E 5. Signal Detection (Measure fluorescence intensity changes using a plate reader) D->E F 6. Data Analysis (Calculate IC50 values) E->F

References

Comparative Analysis of TCS 1102 Effects in Rodent Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the dual orexin (B13118510) receptor antagonist TCS 1102 reveals a significant focus on its pharmacological effects in rats, with a notable absence of published data in mice. This guide synthesizes the available experimental findings in rats and provides a comparative context where data for other orexin antagonists in mice are available, offering valuable insights for researchers in neuroscience and drug development.

This compound is a potent, brain-penetrant dual orexin receptor antagonist with high affinity for both orexin 1 (OX1) and orexin 2 (OX2) receptors. Research to date has primarily utilized rat models to investigate its effects on a range of behaviors, including locomotion, feeding, and anxiety. While direct comparative studies in different rodent strains are lacking, the existing data in rats provide a solid foundation for understanding the in vivo activity of this compound.

Orexin Signaling Pathway and this compound Mechanism of Action

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a key regulator of wakefulness, feeding, and reward-seeking behaviors. Orexin neurons, located in the lateral hypothalamus, project throughout the brain, influencing various physiological processes. This compound exerts its effects by competitively binding to and blocking the activation of both OX1 and OX2 receptors, thereby inhibiting the downstream signaling cascades initiated by orexin peptides.

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin Neuron Orexin Neuron Orexin-A Orexin-A Orexin Neuron->Orexin-A Orexin-B Orexin-B Orexin Neuron->Orexin-B OX1R OX1 Receptor Gq Gq OX1R->Gq Gq-coupled OX2R OX2 Receptor Gi_o Gi/o OX2R->Gi_o Gi/o-coupled PLC PLC Gq->PLC Activates AC AC Gi_o->AC Inhibits Neuronal_Activation Increased Neuronal Activity & Wakefulness PLC->Neuronal_Activation Leads to AC->Neuronal_Activation (reduces cAMP) Orexin-A->OX1R Orexin-A->OX2R Orexin-B->OX2R TCS_1102 This compound TCS_1102->OX1R TCS_1102->OX2R

Diagram 1: Simplified Orexin Signaling Pathway and the inhibitory action of this compound.

Effects of this compound in Rats

Experimental data on the effects of this compound in rats are summarized below, categorized by behavioral endpoint.

Locomotor Activity

This compound has been shown to dose-dependently inhibit locomotion in rats. This effect is consistent with the role of the orexin system in promoting arousal and physical activity.

StrainDoses (i.p.)Effect on Locomotor ActivityReference
Not Specified15, 50, 100 mg/kgDose-dependent inhibition[1]
Feeding Behavior

This compound has demonstrated efficacy in blocking orexin-A-induced increases in feeding behavior, highlighting the role of orexin receptors in the regulation of food intake.

StrainDosesExperimental ParadigmEffect on Feeding BehaviorReference
Not SpecifiedNot SpecifiedOrexin-A mediated increase in feedingBlocks the increase[2]
Not Specified30 µg (i.c.v.)Orexin-A-induced food self-administrationAbolishes the increase[3]
Anxiety-Related Behavior

Studies investigating the anxiolytic potential of this compound in rats have yielded positive results, suggesting a role for the orexin system in modulating fear and anxiety.

StrainDoses (i.p.)Experimental ParadigmEffect on AnxietyReference
High Responders (HR)10, 20 mg/kgElevated T-mazeAnxiolytic effects[1]

Data in Mice: A Research Gap

Despite the established effects of this compound in rats, a comprehensive search of the scientific literature did not yield any studies that have specifically investigated the effects of this compound in mice. This represents a significant gap in our understanding of the comparative pharmacology of this compound. While it is plausible that this compound would exert similar effects in mice due to the conserved nature of the orexin system across rodent species, empirical data are required for confirmation.

For comparative purposes, it is worth noting that other dual orexin receptor antagonists, such as SB-334867, have been studied in mice and have shown effects consistent with the findings for this compound in rats, including reductions in reward-seeking behaviors. However, direct extrapolation of these findings to this compound is not advisable due to potential differences in pharmacokinetics and off-target effects.

Experimental Protocols

The following provides a generalized workflow for a typical behavioral experiment in rats to assess the effects of a compound like this compound.

Behavioral_Experiment_Workflow cluster_setup Experimental Setup cluster_testing Testing Day cluster_analysis Data Analysis Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Test Apparatus (e.g., 3 days) Acclimation->Habituation Drug_Admin Administer this compound or Vehicle (i.p.) Habituation->Drug_Admin Pre_Test_Period Pre-treatment Period (e.g., 30 min) Drug_Admin->Pre_Test_Period Behavioral_Test Behavioral Assay (e.g., Open Field, EPM) Pre_Test_Period->Behavioral_Test Data_Collection Record and Score Behavior (e.g., Video Tracking) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

References

Safety Operating Guide

Navigating the Safe Disposal of TCS 1102: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of potent, biologically active small molecules like TCS 1102 are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is a potent dual antagonist of orexin (B13118510) receptor 1 (OX1) and orexin receptor 2 (OX2), utilized in preclinical research to investigate the roles of the orexin system in various physiological processes.[1][2][3][4] This guide provides essential, step-by-step information for the proper disposal of this compound, fostering a culture of safety and building trust through value-added information beyond the product itself.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to consult the compound's specific Safety Data Sheet (SDS) provided by the supplier. While a specific, publicly available SDS for this compound was not identified during this review, general principles for handling potent, non-hazardous chemical compounds in a laboratory setting should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Physicochemical and Biological Data of this compound

The following table summarizes key quantitative data for this compound, which is essential for its proper handling and for understanding its biological context.

PropertyValueReference
Molecular Weight 470.59 g/mol [3][4][5]
Molecular Formula C₂₇H₂₆N₄O₂S[3][4][5]
Purity ≥98% (HPLC)[4]
CAS Number 916141-36-1[1][3][5]
Ki for OX₁ Receptor 3 nM[2][3]
Ki for OX₂ Receptor 0.2 nM[2][3]
Solubility Soluble to 100 mM in DMSO and ethanol (B145695)[4]

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.

1. Waste Segregation:

  • Solid Waste:

    • Includes unused or expired pure this compound, contaminated PPE (e.g., gloves, weighing papers), and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the solid compound.

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Includes solutions containing this compound, such as stock solutions, experimental media, and solvents used for cleaning contaminated glassware.

    • Collect liquid waste in a separate, dedicated, and leak-proof hazardous waste container. This container should be stored in secondary containment to prevent spills.

  • Sharps Waste:

    • Any needles, syringes, or other contaminated sharp objects must be disposed of in a designated sharps container.

2. Containerization and Labeling:

  • Use only approved, chemically compatible hazardous waste containers.

  • Ensure containers are securely closed when not in use.

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) office.

3. Waste Neutralization and Decontamination:

  • No specific, publicly available experimental protocols for the chemical neutralization of this compound were found. Therefore, chemical neutralization should not be attempted without explicit guidance from a validated protocol or your institution's EHS office.

  • For cleaning and decontaminating glassware or surfaces, use an appropriate solvent (such as ethanol or DMSO, in which this compound is soluble) followed by a standard laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste management vendor.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not publicly available. The procedures outlined above are based on general best practices for the disposal of potent, non-hazardous research chemicals. It is imperative to develop a specific disposal protocol in consultation with your institution's EHS department, incorporating information from the supplier-provided SDS.

Orexin Signaling Pathway Antagonized by this compound

This compound acts as a dual antagonist at the OX1 and OX2 receptors, which are G-protein-coupled receptors (GPCRs). The binding of the endogenous ligands, Orexin-A and Orexin-B, to these receptors initiates a cascade of intracellular signaling events. These pathways are crucial in regulating sleep-wake cycles, appetite, and other physiological processes.[6][7][8][9] The diagram below illustrates the general signaling mechanism of orexin receptors that is blocked by this compound.

Orexin_Signaling_Pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OXR OX1R / OX2R (GPCR) Gq Gαq OXR->Gq Activates Gis Gαi/s OXR->Gis Activates Orexin Orexin-A Orexin-B Orexin->OXR Binds PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gis->AC Modulates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Leads to cAMP_mod ↑/↓ cAMP AC->cAMP_mod Leads to Downstream Downstream Cellular Responses (e.g., Neuronal Excitation) Ca_increase->Downstream cAMP_mod->Downstream TCS1102 This compound (Antagonist) TCS1102->OXR Blocks

Caption: Orexin receptor signaling pathway blocked by the antagonist this compound.

References

Essential Safety and Logistical Information for Handling TCS 1102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of TCS 1102, a potent dual orexin (B13118510) receptor antagonist. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research. This compound is intended for research use only and should not be used in humans or for veterinary purposes.[1]

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is imperative to use appropriate personal protective equipment and follow standard laboratory safety practices. This compound should be treated as hazardous until more comprehensive toxicological data is available.[1]

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesTo prevent eye contact with the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated.To prevent inhalation of the compound.

First Aid Procedures

In the event of exposure to this compound, immediate action is critical. The following table outlines the recommended first aid measures.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan: Handling and Storage

Proper handling and storage are essential to maintain the stability and integrity of this compound.

Parameter Guideline Rationale
Storage Temperature Store at -20°C for long-term storage.[1]To ensure stability for up to four years.[1]
Shipping Condition Shipped at room temperature in the continental US.Short-term exposure to ambient temperatures is acceptable.
Solution Preparation Prepare stock solutions in organic solvents such as DMSO or ethanol. For aqueous buffers, first dissolve in a minimal amount of an organic solvent like DMF and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[1]This compound has limited solubility in aqueous solutions.
Handling Avoid generating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[1]To minimize exposure risk.

Disposal Plan

All waste materials contaminated with this compound should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste.
Contaminated Labware Decontaminate if possible, or dispose of as hazardous waste.
Contaminated PPE Dispose of as hazardous waste.

Mechanism of Action: Orexin Receptor Antagonism

This compound functions as a potent dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), which are G-protein coupled receptors (GPCRs). Orexin A and Orexin B are the endogenous ligands for these receptors. The binding of orexins to their receptors typically leads to the activation of Gq proteins, resulting in the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). By blocking the binding of orexins, this compound inhibits these downstream signaling events.

Orexin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Orexin_Receptor Orexin Receptor (OX1R/OX2R) G_Protein Gq Protein Orexin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Orexin Orexin A / Orexin B Orexin->Orexin_Receptor Agonist TCS1102 This compound TCS1102->Orexin_Receptor Antagonist (Blocks Binding) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Orexin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific experimental protocols will vary based on the research objectives, the following provides a general workflow for an in vitro cell-based assay to evaluate the antagonist activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing OX1R or OX2R Compound_Prep 2. Prepare stock solution of this compound in DMSO Cell_Culture->Compound_Prep Serial_Dilution 3. Perform serial dilutions of this compound Compound_Prep->Serial_Dilution Preincubation 4. Pre-incubate cells with varying concentrations of this compound Serial_Dilution->Preincubation Stimulation 5. Stimulate cells with a fixed concentration of Orexin A or B Preincubation->Stimulation Measurement 6. Measure intracellular calcium levels (e.g., using a fluorescent dye) Stimulation->Measurement Dose_Response 7. Plot dose-response curve Measurement->Dose_Response IC50 8. Calculate IC50 value Dose_Response->IC50

Caption: General workflow for an in vitro this compound antagonist assay.

Detailed Methodologies:

A common method to assess the potency of this compound is through a calcium mobilization assay in cells recombinantly expressing either OX1R or OX2R.

  • Cell Culture: Cells (e.g., CHO or HEK293) stably transfected with the human OX1R or OX2R gene are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A serial dilution is then performed to obtain a range of concentrations to be tested.

  • Assay Plate Preparation: Cells are seeded into a multi-well plate (e.g., 96-well or 384-well) and allowed to attach overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: The dye-containing buffer is removed, and the cells are washed. Different concentrations of this compound are then added to the wells, and the plate is incubated for a specific period (e.g., 15-30 minutes) at 37°C.

  • Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A fixed concentration of an orexin agonist (e.g., Orexin A) is added to the wells, and the change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: The fluorescence data is analyzed to determine the inhibitory effect of this compound at each concentration. A dose-response curve is generated by plotting the percentage of inhibition against the log concentration of this compound. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response, is then calculated from this curve.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.